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Core Science & Biosynthesis

Foundational

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation and Confirmation of 4-Bromo-2-methoxy-1-propoxybenzene

Preamble: Beyond the Spectrum In the realm of pharmaceutical development, the unambiguous identification of a chemical entity is the bedrock upon which all subsequent research is built. An intermediate, such as 4-bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Spectrum

In the realm of pharmaceutical development, the unambiguous identification of a chemical entity is the bedrock upon which all subsequent research is built. An intermediate, such as 4-bromo-2-methoxy-1-propoxybenzene, is not merely a transient species but a critical node in the synthetic pathway, where the introduction of impurities or structural ambiguities can cascade into significant downstream consequences, impacting yield, safety, and regulatory compliance.[1][2] This guide eschews a simplistic recitation of analytical methods. Instead, it offers a strategic, field-proven framework for the comprehensive structure elucidation and confirmation of 4-bromo-2-methoxy-1-propoxybenzene, grounded in the principles of orthogonal analysis and self-validating protocols. We will not just acquire data; we will build a logical, evidence-based case for the molecule's identity and purity.

Chapter 1: The Initial Dossier - Anticipating the Molecular Signature

Before a single experiment is conducted, a robust analytical strategy begins with a theoretical assessment of the target molecule. 4-Bromo-2-methoxy-1-propoxybenzene (C₁₀H₁₃BrO₂) presents a distinct set of structural features that will manifest in predictable ways across various spectroscopic and chromatographic techniques.

  • Aromatic System: A 1,2,4-trisubstituted benzene ring. This substitution pattern will dictate the coupling patterns observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Ether Linkages: Two distinct ether groups are present: a methoxy (-OCH₃) and a propoxy (-OCH₂CH₂CH₃). These will produce characteristic signals in both NMR and Infrared (IR) spectroscopy.

  • Halogenation: The presence of a bromine atom is a key feature. Its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a definitive marker in mass spectrometry.[3]

This initial "dossier" allows us to move from mere data collection to targeted hypothesis testing with each analytical run.

Chapter 2: The Chromatographic Interrogation - Purity and Preliminary Identification

The first practical step is to assess the purity of the sample. A compound's spectral data is only meaningful if it represents a single, homogenous entity. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique for this purpose, offering both high-resolution separation and valuable mass information.[4][5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this analyte.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Interpreting the Results: A Two-Fold Mandate
  • Purity Assessment: The resulting chromatogram should ideally display a single, sharp peak, indicating the absence of volatile impurities. The integration of this peak provides the purity level of the sample. The presence of unwanted chemicals, even in small amounts, can impact the efficacy and safety of pharmaceutical products.[6]

  • Preliminary Identification: The mass spectrum of the main peak provides the first piece of structural evidence.

Data Presentation: Predicted Mass Spectrum Fragmentation
m/z (Mass-to-Charge) Proposed Fragment Ion Significance
244/246[M]•+Molecular Ion Peak: The presence of a doublet with a ~1:1 intensity ratio is the characteristic isotopic signature of bromine, confirming its presence and providing the molecular weight of the compound.[3]
201/203[M - C₃H₇]•+Loss of the propyl group from the propoxy ether linkage.
187/189[M - C₃H₇O]•+Cleavage of the entire propoxy group.
165[M - Br]⁺Loss of the bromine atom, a common fragmentation for halogenated aromatics.[3]
123[M - Br - C₃H₆]⁺Subsequent loss of propene from the [M - Br]⁺ fragment.

The logical flow of our investigation is visualized in the following workflow diagram.

G cluster_0 Initial Assessment & Purity A Sample Received B GC-MS Analysis A->B C Purity >99%? B->C D Proceed to Spectroscopic Analysis C->D Yes E Repurify Sample C->E No E->B G cluster_1 NMR Structure Confirmation A 1D NMR Data (¹H, ¹³C) C Fragment Assembly A->C Identify Fragments B 2D NMR Data (COSY, HSQC, HMBC) B->C Establish Connectivity D Final Structure Confirmation C->D

Sources

Exploratory

Technical Guide: Spectroscopic Data Interpretation for 4-Bromo-2-methoxy-1-propoxybenzene

Executive Summary & Structural Framework 4-Bromo-2-methoxy-1-propoxybenzene (often referred to as O-propyl-4-bromoguaiacol) is a critical intermediate in the synthesis of renin inhibitors, such as Aliskiren. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Framework

4-Bromo-2-methoxy-1-propoxybenzene (often referred to as O-propyl-4-bromoguaiacol) is a critical intermediate in the synthesis of renin inhibitors, such as Aliskiren. Its structural integrity is defined by a tri-substituted benzene ring containing a bromine atom, a methoxy group, and a propoxy chain.

Correct interpretation of its spectroscopic data requires distinguishing it from its precursor (4-bromo-2-methoxyphenol) and potential regioisomers. This guide provides a self-validating framework for confirming identity and purity using MS, IR, and NMR (


H, 

C) methodologies.
Structural Connectivity[1]
  • Core: Benzene ring.[1]

  • C-1: Propoxy group (

    
    ).
    
  • C-2: Methoxy group (

    
    ).
    
  • C-4: Bromine atom (

    
    ).
    
  • Protons: 3 Aromatic (ABX/AMX system), 10 Aliphatic.

Mass Spectrometry (MS): The Halogen Signature[3]

The first step in validation is confirming the molecular weight and the presence of bromine. Mass spectrometry provides the most definitive "smoking gun" for this through isotopic pattern analysis.

Ionization Mode
  • Recommended: ESI+ (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) if coupled with LC.

  • Alternative: EI (Electron Impact) for GC-MS analysis.

Isotopic Pattern Analysis

Bromine exists naturally as two isotopes:


 (50.69%) and 

(49.31%). This ~1:1 ratio is the primary diagnostic feature.

Interpretation Protocol:

  • Locate the Molecular Ion (

    
    ): 
    
    • Formula:

      
      [1]
      
    • Exact Mass (

      
      ): 244.01 amu
      
  • Verify the

    
     Peak: 
    
    • You must observe a peak at 246.01 amu .

    • Critical Check: The intensity ratio of

      
       (244) to 
      
      
      
      (246) must be approximately 1:1 .
  • Fragmentation (EI Mode):

    • Look for loss of the propyl group (

      
      ), resulting in a peak at m/z 201/203 (indicating the stable phenol radical cation).
      

Figure 1: Decision logic for confirming mono-bromination via Mass Spectrometry.

Infrared Spectroscopy (IR): Functional Group Validation

IR is utilized primarily to confirm the alkylation of the phenol precursor. The absence of specific bands is as important as their presence.

Key Diagnostic Bands
Frequency (

)
Vibration ModeInterpretation
3500 - 3200 O-H StretchABSENT. Presence indicates unreacted starting material (4-bromo-2-methoxyphenol).
3100 - 3000 C-H Stretch (

)
Weak bands characteristic of aromatic protons.
2960 - 2870 C-H Stretch (

)
Methyl and methylene groups from Propoxy/Methoxy chains.
1250 & 1040 C-O-C StretchStrong asymmetric/symmetric stretching of aryl alkyl ethers.
~600 - 500 C-Br StretchFingerprint region confirmation of halogenation.

Nuclear Magnetic Resonance (NMR): Structural Elucidation

NMR is the definitive tool for establishing regio-chemistry. The data below assumes a solvent of CDCl


  (Chloroform-d).
H NMR Interpretation (400 MHz)

The molecule possesses two distinct regions: the aliphatic ether chains and the aromatic core.

A. Aliphatic Region (The "Propoxy-Methoxy" System)
  • 
     1.05 ppm (3H, t, 
    
    
    
    ):
    Terminal methyl of the propyl group (
    
    
    ).
  • 
     1.85 ppm (2H, m):  Central methylene of the propyl group (
    
    
    
    ).
  • 
     3.82 ppm (3H, s):  Methoxy group (
    
    
    
    ).
  • 
     3.96 ppm (2H, t, 
    
    
    
    ):
    Oxymethylene of the propyl group (
    
    
    ).
    • Note: The chemical shift of 3.96 ppm confirms the oxygen attachment.

B. Aromatic Region (The "ABX" System)

The aromatic ring has protons at positions 3, 5, and 6 (relative to C1-Propoxy, C2-Methoxy, C4-Bromo).

  • 
     6.75 ppm (1H, d, 
    
    
    
    ):
    H-6 (Ortho to Propoxy). Shielded by the electron-donating alkoxy group.
  • 
     6.98 ppm (1H, d, 
    
    
    
    ):
    H-3 (Meta to Propoxy, Ortho to Methoxy). This appears as a doublet with a small coupling constant due to meta-coupling with H-5.
  • 
     7.05 ppm (1H, dd, 
    
    
    
    ):
    H-5 (Ortho to Bromine). Deshielded by the adjacent Bromine and splits into a doublet of doublets (ortho-coupling to H-6, meta-coupling to H-3).
C NMR Interpretation (100 MHz)
  • Aliphatic Carbons: ~10.5 (

    
    ), ~22.5 (
    
    
    
    ), ~56.0 (
    
    
    ), ~70.1 (
    
    
    ).
  • Aromatic Carbons:

    • C-O (Quaternary): Two signals downfield at 148.0 - 150.0 ppm .

    • C-Br (Quaternary): Distinct signal upfield relative to other aromatics, typically ~112-115 ppm due to the heavy atom effect.

    • CH (Methine): Three signals in the 110 - 125 ppm range.

Figure 2: Workflow for assigning NMR signals to the specific structure.

Experimental Protocol: Characterization Workflow

To ensure reproducibility in a drug development setting, follow this standard operating procedure.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear and free of undissolved particulates (filter if necessary).

Instrument Parameters
  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: Standard 1D proton with 30-degree pulse angle.

  • Scans: 16 scans (minimum) for

    
    H; 256-512 scans for 
    
    
    
    C.
  • Relaxation Delay: Set to

    
     second to ensure accurate integration of the aromatic protons.
    
Quality Control Criteria (Pass/Fail)
  • Purity Check: Integrate the Methoxy singlet (3.82 ppm) vs. the Propyl methyl triplet (1.05 ppm). The ratio must be 1:1 (normalized for proton count 3:3). Deviation

    
     indicates alkyl chain impurities.
    
  • Residual Solvent: Check for non-deuterated chloroform at 7.26 ppm.

  • Water: Monitor broad singlet at ~1.56 ppm (in

    
    ).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for NMR coupling constants and shift prediction).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general aryl ether fragmentation and IR bands).

  • PubChem Database. (2024). Compound Summary: 4-Bromo-1-methoxy-2-propoxybenzene (CID 91658498).[1] National Library of Medicine. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).

Sources

Foundational

A Technical Guide to the Synthesis and Exploration of Novel Derivatives from 4-Bromo-2-methoxy-1-propoxybenzene

Introduction: The Untapped Potential of a Versatile Scaffolding Molecule In the landscape of medicinal chemistry and drug discovery, the strategic selection of a starting scaffold is paramount. The molecular architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Scaffolding Molecule

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a starting scaffold is paramount. The molecular architecture must offer not only a foundation for diverse functionalization but also inherent properties that can be favorably modulated. 4-Bromo-2-methoxy-1-propoxybenzene emerges as a molecule of significant interest, possessing a unique combination of features: a reactive bromine handle for cross-coupling reactions, and methoxy and propoxy groups that influence its electronic and lipophilic character. These attributes make it an ideal starting point for the generation of novel derivatives with potential therapeutic applications. The guaiacol (2-methoxyphenol) core, a substructure of our target molecule, is found in various medicinally important compounds, including the widely used expectorant guaifenesin, highlighting the pharmacological relevance of this chemical space.[1][2][3] This guide provides an in-depth exploration of the synthetic pathways to unlock the potential of 4-Bromo-2-methoxy-1-propoxybenzene, focusing on the strategic application of modern catalytic cross-coupling and lithiation-borylation methodologies.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is critical for designing successful synthetic strategies. 4-Bromo-2-methoxy-1-propoxybenzene is a multifaceted molecule with characteristics that guide its reactivity and handling.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO₂PubChem CID: 91658498[4]
Molecular Weight 245.11 g/mol PubChem CID: 91658498[4]
Appearance White to slight yellow crystalline solid or liquid mixtureNINGBO INNO PHARMCHEM CO.,LTD.[5]
Boiling Point 308.8 °C at 760 mmHgNINGBO INNO PHARMCHEM CO.,LTD.[5]
Density 1.313 g/cm³NINGBO INNO PHARMCHEM CO.,LTD.[5]
Flash Point 124.4 °CNINGBO INNO PHARMCHEM CO.,LTD.[5]

The presence of the electron-donating methoxy and propoxy groups activates the aromatic ring, while the bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Strategic Pathways to Novel Derivatives

The true potential of 4-Bromo-2-methoxy-1-propoxybenzene is realized through the strategic modification of its aromatic core. The bromine atom at the 4-position is the primary site for derivatization, allowing for the introduction of a wide array of functional groups and molecular fragments.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.[6][7]

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[8][9]

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For an electron-rich aryl bromide like 4-Bromo-2-methoxy-1-propoxybenzene, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is typically effective. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands are often preferred for aryl bromides. The base is required to activate the boronic acid for transmetalation.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-methoxy-1-propoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine Aryl Bromide, Boronic Acid, Catalyst, Base Start->Reactants 1. Solvent Add Solvent Reactants->Solvent 2. Degas Degas with Inert Gas Solvent->Degas 3. Heat Heat and Stir Degas->Heat 4. Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor 5. Workup Aqueous Workup Monitor->Workup 6. Purify Column Chromatography Workup->Purify 7. Product Isolated Product Purify->Product 8.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

II. Lithiation-Borylation: A Gateway to Further Functionalization

The lithiation-borylation reaction is a powerful strategy for converting an aryl bromide into an aryl boronic ester. This transformation is particularly valuable as it opens the door to subsequent Suzuki-Miyaura couplings, effectively acting as a two-step diversification strategy.

Causality Behind Experimental Choices: This reaction typically involves a lithium-halogen exchange followed by trapping of the resulting aryllithium species with a boronic ester. The use of a strong, non-nucleophilic base like n-butyllithium or s-butyllithium at low temperatures is crucial to effect the lithium-halogen exchange without significant side reactions. The choice of the boronic ester, often a pinacol ester for its stability, determines the nature of the resulting boronic acid derivative. [11] Experimental Protocol: Lithiation-Borylation

  • Reaction Setup: To a solution of 4-Bromo-2-methoxy-1-propoxybenzene (1.0 mmol) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at -78 °C, add a solution of n-butyllithium (1.1 mmol) dropwise.

  • Lithiation: Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add a solution of a boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 mmol), dropwise at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting boronic ester by column chromatography or crystallization.

Diagram of the Lithiation-Borylation and Subsequent Coupling Strategy

Lithiation_Borylation_Strategy cluster_step1 Step 1: Lithiation-Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling Start 4-Bromo-2-methoxy- 1-propoxybenzene Lithiation 1. n-BuLi, -78°C 2. B(OR)₃ Start->Lithiation Intermediate Aryl Boronic Ester Intermediate Lithiation->Intermediate Suzuki Ar'-X, Pd Catalyst, Base Intermediate->Suzuki Product Diverse Biaryl Products Suzuki->Product

Caption: A two-step strategy for diversification via lithiation-borylation followed by Suzuki-Miyaura coupling.

Potential Applications in Drug Discovery

Derivatives of bromophenols and related structures have demonstrated a range of biological activities, suggesting that novel compounds derived from 4-Bromo-2-methoxy-1-propoxybenzene could be of significant interest for therapeutic development.

  • Antioxidant and Anti-inflammatory Properties: The guaiacol substructure is known to possess antioxidant properties. [1]Novel derivatives could be explored for their potential to mitigate oxidative stress, which is implicated in a variety of diseases. Some bromophenol derivatives have shown the ability to ameliorate H₂O₂-induced oxidative damage. [12][13]* Anticancer Activity: Biphenyl-containing compounds have been investigated as anticancer agents. [14]The Suzuki-Miyaura coupling provides a direct route to such structures. Additionally, certain bromophenol derivatives have been shown to induce apoptosis in cancer cell lines. [12][13]* Enzyme Inhibition: The core scaffold can be elaborated to target specific enzyme active sites. For instance, derivatives of the related compound guaiacol have been investigated as inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular disease. [15]

Conclusion and Future Directions

4-Bromo-2-methoxy-1-propoxybenzene represents a promising and under-explored starting material for the synthesis of novel, biologically active compounds. The strategic application of robust and versatile synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and lithiation-borylation, provides a clear and efficient path to a wide array of derivatives. The inherent physicochemical properties of the scaffold, combined with the proven pharmacological relevance of related structures, underscore the potential for the discovery of new therapeutic agents. Future work should focus on the synthesis of diverse libraries of compounds based on this core and their subsequent screening in relevant biological assays to identify lead candidates for further development.

References

  • The Healing Aroma: Guaiacol's Pharmaceutical Applications and Medicinal Properties. (2026, January 27). Google Cloud.
  • What is Guaiacol? Uses, Properties, and Industrial Applications Explained - Vinati Organics. (2025, May 16). Vinati Organics.
  • Characteristics, Overview, Applications, Markets of Guaiacol - Foreverest Resources Ltd. (2024, February 20). Foreverest Resources Ltd.
  • Guaiacol - Wikipedia. Wikipedia.
  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. (2020, May). ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. [Source Not Available].
  • Standard Lithiation–Borylation A user's guide. (2017, February 28). [Source Not Available].
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates - University of Bristol. (2013, October 18). University of Bristol.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Chemical Insights.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). [Source Not Available].
  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). [Source Not Available].
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ChemRxiv.
  • Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD..
  • 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498 - PubChem. PubChem.
  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 - ChemicalBook. (2025, July 14). ChemicalBook.
  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. (2005, January 9). XMB.
  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. (2022, December 20). NIH.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.
  • Lithiation–Borylation–Protodeboronation Methodology. [Source Not Available].
  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. Google Patents.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (2021, September 15). MDPI.
  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. Google Patents.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (2025, October 13). ResearchGate.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC. NIH.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - Semantic Scholar. (2022, April 15). Semantic Scholar.
  • What is 4-Bromo-2-methoxyphenol? - ChemicalBook. (2020, February 11). ChemicalBook.
  • Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives - Bulgarian Chemical Communications. (2020, November 10). Bulgarian Chemical Communications.

Sources

Exploratory

Preliminary Biological Screening of 4-Bromo-2-methoxy-1-propoxybenzene Analogues: A Technical Guide

Introduction: The Rationale for Exploring Guaiacol Derivatives The guaiacol scaffold, a methoxyphenol, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring Guaiacol Derivatives

The guaiacol scaffold, a methoxyphenol, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Natural products like eugenol and vanillin, which are structurally related to guaiacol, have well-documented antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[3][4] This established biological profile makes guaiacol and its derivatives a fertile ground for the discovery of novel therapeutic agents. The specific compound, 4-Bromo-2-methoxy-1-propoxybenzene, represents a synthetically accessible starting point for creating a library of analogues with diverse physicochemical properties, thereby increasing the probability of discovering compounds with potent and selective biological activities.

The introduction of a bromine atom at the 4-position offers a potential handle for further chemical modification and can influence the electronic properties of the aromatic ring, potentially enhancing biological activity. The propoxy group at the 1-position provides a lipophilic character that can be varied to modulate properties like membrane permeability and target engagement. This guide provides a comprehensive framework for the preliminary biological screening of a focused library of 4-Bromo-2-methoxy-1-propoxybenzene analogues, outlining a logical, step-by-step approach from compound synthesis to a panel of in vitro assays designed to identify promising lead candidates for further development.

Analogue Design and Synthesis Strategy

A successful screening campaign begins with a well-designed library of compounds. For the 4-Bromo-2-methoxy-1-propoxybenzene core, analogues can be designed to probe the structure-activity relationship (SAR) by modifying key positions. The following diagram illustrates a proposed synthetic route and diversification strategy.

G cluster_analogues Analogue Diversification A 4-Bromoguaiacol B 4-Bromo-2-methoxy-1-propoxybenzene (Core Scaffold) A->B Williamson Ether Synthesis (1-bromopropane, K2CO3) D Vary Alkoxy Chain (e.g., ethoxy, butoxy) B->D Synthesis E Suzuki Coupling at Br (e.g., aryl, heteroaryl) B->E Synthesis F Demethylation & Re-alkylation B->F Synthesis C Analogue Library D->C E->C F->C

Caption: Proposed synthetic and diversification strategy for the analogue library.

The core scaffold, 4-Bromo-2-methoxy-1-propoxybenzene, can be synthesized from 4-bromoguaiacol via a Williamson ether synthesis.[5] The resulting core can then be diversified through several strategies:

  • Varying the Alkoxy Chain: Replacing the propoxy group with other alkoxy groups of varying lengths and branching (e.g., ethoxy, isopropoxy, butoxy) will modulate the lipophilicity of the analogues, which can significantly impact their biological activity.

  • Modification at the Bromine Position: The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, dramatically expanding the chemical space of the library.

  • Modification of the Methoxy Group: Demethylation of the methoxy group to a hydroxyl group would provide another site for modification, such as re-alkylation with different alkyl chains or esterification.

A Tiered Approach to Preliminary Biological Screening

A tiered or cascaded screening approach is an efficient method for identifying promising compounds from a library.[6][7][8] This strategy involves subjecting all compounds to a series of primary assays that are rapid, cost-effective, and have high throughput. Hits from the primary screens are then advanced to more complex and specific secondary and tertiary assays.

G cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_tertiary Tertiary Assays A Analogue Library B Primary Screening (Single Concentration) A->B All Compounds C Secondary Screening (Dose-Response) B->C Active 'Hits' P1 Cytotoxicity (MTT Assay) B->P1 P2 Antibacterial (Broth Microdilution) B->P2 P3 Antifungal (Broth Microdilution) B->P3 P4 Antioxidant (DPPH Assay) B->P4 D Tertiary Screening (Mechanism of Action) C->D Potent & Selective Hits S1 IC50 Determination (Cytotoxicity) C->S1 S2 MIC/MBC Determination C->S2 S3 ABTS Antioxidant Assay C->S3 E Lead Candidates D->E Confirmed Hits T1 Enzyme Inhibition Assays D->T1 T2 Cell-based Assays D->T2

Caption: A tiered workflow for the preliminary biological screening of analogues.

Primary Screening: Identifying Initial Hits

The primary screen aims to broadly assess the biological activity of all synthesized analogues at a single, relatively high concentration (e.g., 10-50 µM) to identify any compounds with significant effects.[6]

1. General Cytotoxicity Assessment: MTT Assay

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] It is a rapid and cost-effective method to evaluate the general cytotoxicity of the compounds against a representative mammalian cell line (e.g., Vero or HEK293).[11] This initial screen is crucial to flag compounds that are overtly toxic, which may not be suitable for further development, and to identify those with potential anticancer activity.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with the test compounds at a final concentration of 50 µM and incubate for another 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

2. Antibacterial Activity: Broth Microdilution Method

  • Rationale: Given the known antimicrobial properties of related phenolic compounds, it is prudent to screen the analogues for antibacterial activity.[3] The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14] For a primary screen, a single concentration can be used to identify hits.

  • Protocol:

    • Prepare a bacterial suspension of a representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterium, adjusted to a 0.5 McFarland standard.

    • In a 96-well plate, add the test compounds to wells containing Mueller-Hinton broth (MHB) to a final concentration of 50 µM.

    • Inoculate the wells with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually assess bacterial growth or measure the optical density at 600 nm.

    • Identify compounds that inhibit bacterial growth compared to a no-drug control.

3. Antifungal Activity: Broth Microdilution Method

  • Rationale: Similar to antibacterial screening, the antifungal potential of the analogues should be investigated.[15] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for antifungal susceptibility testing.[16][17][18]

  • Protocol:

    • Prepare a fungal suspension of a representative yeast (e.g., Candida albicans) and a mold (e.g., Aspergillus fumigatus).

    • In a 96-well plate, add the test compounds to wells containing RPMI-1640 medium to a final concentration of 50 µM.

    • Inoculate the wells with the fungal suspension.

    • Incubate the plate at 35°C for 24-48 hours (for yeast) or 48-72 hours (for molds).

    • Determine the MIC, which is the lowest concentration that causes a significant inhibition of growth compared to the control.[16]

4. Antioxidant Activity: DPPH Radical Scavenging Assay

  • Rationale: Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to free radicals.[1][19] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for antioxidant activity.[20][21][22]

  • Protocol:

    • Prepare a methanolic solution of DPPH.

    • In a 96-well plate, add the test compounds at a final concentration of 100 µM.

    • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Secondary Screening: Dose-Response and Confirmation

Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening to confirm their activity and determine their potency.

1. IC50 Determination for Cytotoxic Compounds

  • Rationale: For compounds that exhibited significant cytotoxicity in the primary screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).[23] This provides a quantitative measure of the compound's potency.

  • Protocol: The MTT assay is repeated with a range of concentrations of the hit compounds (e.g., from 0.1 to 100 µM). The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. MIC and MBC/MFC Determination for Antimicrobial Compounds

  • Rationale: For hits from the antibacterial and antifungal screens, the precise Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method with serial dilutions of the compounds.[14][24] Additionally, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to ascertain whether the compounds are microbistatic or microbicidal.

  • Protocol:

    • MIC: A two-fold serial dilution of each hit compound is prepared in a 96-well plate. The rest of the protocol is the same as the primary screen. The MIC is the lowest concentration with no visible growth.[13]

    • MBC/MFC: An aliquot from the wells with no visible growth in the MIC assay is plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

3. Confirmation of Antioxidant Activity: ABTS Assay

  • Rationale: To confirm the antioxidant activity observed in the DPPH assay, a second, complementary assay such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is recommended.[20] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds.[25]

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical solution to obtain an absorbance of ~0.7 at 734 nm.

    • Add the test compounds at various concentrations.

    • Measure the decrease in absorbance after a set incubation time.

    • The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[26]

Data Presentation for Primary and Secondary Screening

All quantitative data from the screening should be summarized in a clear and concise table for easy comparison of the analogues.

Compound IDStructureCytotoxicity (% Viability @ 50µM)Antibacterial (% Inhibition @ 50µM)Antifungal (% Inhibition @ 50µM)Antioxidant (% DPPH Scavenging @ 100µM)IC50 (µM)MIC (µg/mL)
Parent 4-Bromo-2-methoxy-1-propoxybenzene
Analogue 1
Analogue 2
...
Control (e.g., Doxorubicin, Ciprofloxacin, Fluconazole, Trolox)
Tertiary Screening: Elucidating the Mechanism of Action

Promising candidates from the secondary screens with high potency and selectivity can be further investigated in tertiary assays to gain insights into their mechanism of action.

1. Enzyme Inhibition Assays

  • Rationale: Many drugs exert their effects by inhibiting specific enzymes.[27][28][29] Based on the observed biological activities, relevant enzyme inhibition assays can be performed. For example, compounds with anti-inflammatory potential could be tested against cyclooxygenase (COX) enzymes.[30]

  • Protocol: The specific protocol will depend on the target enzyme. Generally, it involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.[31][32]

2. Cell-Based Assays

  • Rationale: Cell-based assays provide a more physiologically relevant context to study the effects of the compounds.[8] For instance, compounds with potential anti-inflammatory activity could be tested for their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for the preliminary biological screening of 4-Bromo-2-methoxy-1-propoxybenzene analogues. By employing a tiered approach, researchers can efficiently identify promising lead compounds with desirable biological activities. The data generated from this screening cascade will not only identify candidates for further preclinical development but also provide valuable structure-activity relationship insights to guide the design of future generations of more potent and selective analogues.

References

  • Bendre, R. S., Rajput, J. D., Bagul, S. D., & Karandikar, P. S. (n.d.). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. School of Chemical Sciences, North Maharashtra University.
  • From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. (2024, October 30). Taylor & Francis.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • (2024, October 11). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
  • (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.).
  • MTT Test - Medical Device. (2024, October 24). Eurofins.
  • General Cytotoxicity Assessment by Means of the MTT Assay. (n.d.). PubMed.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.
  • Broth microdilution. (n.d.). Wikipedia.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. (n.d.). E3S Web of Conferences.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • (2025, August 21). Development of eugenol derivatives with 5-LOX inhibitory activity. PMC.
  • (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. (n.d.).
  • Universal enzyme inhibition measurement could boost drug discovery. (2018, March 2). Clinical Trials Arena.
  • Cell sensitivity assays: The MTT assay. (2025, August 6).
  • How does the difference happen between ABTS and DPPH radical scavenging activity? (2016, June 29).
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science.
  • Enzyme Activity Assays. (n.d.). Amsbio.
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025, November 8).
  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). Clinical Microbiology Reviews.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Semantic Scholar.
  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. (n.d.).
  • Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and comput
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC.
  • Compound Screening Guide!. (n.d.). MedchemExpress.com.
  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009, February 6).
  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC.
  • Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. (n.d.).
  • Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. (2019, November 22). MDPI.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC.
  • Guaiacol Biological Activity. (2025, August 20). Chemsrc.
  • Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2012, May 30). The Journal of Physical Chemistry B.
  • 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794. (n.d.). PubChem.
  • 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498. (n.d.). PubChem.
  • 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0. (2025, July 14). ChemicalBook.
  • Screening and identification of novel biologically active n
  • Biological Assays: Innovations and Applic
  • Screening of Natural Compounds for Pharmaceuticals. (2023, December 1). Aurora Biomed.
  • Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. (2020, November 27). PMC.
  • 4-bromo-2-methoxy-1-methylbenzene (C8H9BrO). (n.d.). PubChemLite.
  • Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for Suzuki-Miyaura Coupling of 4-Bromo-2-methoxy-1-propoxybenzene

For: Researchers, scientists, and drug development professionals Introduction: Navigating the Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of a specific and challenging substrate: 4-Bromo-2-methoxy-1-propoxybenzene . This compound is an electron-rich aryl bromide, a class of substrates known to present unique challenges in cross-coupling reactions. The electron-donating nature of the methoxy and propoxy groups can impede the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1][4][5] Consequently, careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving high yields and avoiding common side reactions such as dehalogenation.[6]

This guide is designed to provide not just a recipe, but a comprehensive understanding of the "why" behind each step. By elucidating the mechanistic rationale and offering insights based on extensive literature analysis, this protocol aims to empower researchers to successfully execute this transformation and adapt it to their specific needs.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 4-Bromo-2-methoxy-1-propoxybenzene with an arylboronic acid is depicted below:

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Electron-Rich Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br_L2 Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br_L2 Transmetalation Transmetalation Ar-Pd(II)-Br_L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxy-1-propoxybenzene

This protocol is optimized for the coupling of 4-Bromo-2-methoxy-1-propoxybenzene with a generic arylboronic acid. Researchers should note that reaction times and yields may vary depending on the specific boronic acid used.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Bromo-2-methoxy-1-propoxybenzene245.121.0245 mgStarting material.
Arylboronic AcidVaries1.2VariesUse a 1.2-fold excess.
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mgPre-catalyst.
SPhos410.510.0416.4 mgLigand.
Potassium Carbonate (K₂CO₃)138.213.0415 mgBase. Must be finely ground and dry.
1,4-Dioxane88.11-5 mLAnhydrous solvent.
Water18.02-1 mLDegassed.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • TLC plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids to an oven-dried Schlenk flask: - 4-Bromo-2-methoxy-1-propoxybenzene (1.0 mmol) - Arylboronic acid (1.2 mmol) - K₂CO₃ (3.0 mmol) B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. B->C D 4. Prepare a pre-mixed catalyst solution: - Dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of dioxane. C->D E 5. Add the catalyst solution to the reaction mixture via syringe. D->E F 6. Heat the reaction mixture to 80-100 °C with vigorous stirring. E->F G 7. Monitor the reaction progress by TLC. F->G H 8. Cool the reaction to room temperature. G->H I 9. Dilute with ethyl acetate and water. H->I J 10. Separate the organic layer, wash with brine, and dry over Na₂SO₄. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify the crude product by column chromatography. K->L

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

1. Reaction Setup: a. To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-methoxy-1-propoxybenzene (1.0 mmol, 245 mg), the desired arylboronic acid (1.2 mmol), and finely powdered potassium carbonate (3.0 mmol, 415 mg). b. Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free atmosphere.

2. Solvent and Catalyst Addition: a. Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) using syringes. b. In a separate small vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in approximately 1 mL of anhydrous 1,4-dioxane. The solution should be prepared under an inert atmosphere if possible. c. Add the catalyst solution to the reaction flask via syringe.

3. Reaction and Monitoring: a. Immerse the reaction flask in a preheated oil bath at 80-100 °C. b. Stir the mixture vigorously. c. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

4. Workup and Purification: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Wash the organic layer with brine (20 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Rationale and Key Considerations

Catalyst System:

  • Palladium Source (Pd(OAc)₂): Palladium(II) acetate is a common and relatively air-stable pre-catalyst that is reduced in situ to the active Pd(0) species.[2]

  • Ligand (SPhos): For electron-rich aryl bromides, the oxidative addition step is often sluggish.[4] Bulky and electron-rich phosphine ligands, such as SPhos (a Buchwald-type ligand), are highly effective in promoting this crucial step.[7] The steric bulk of SPhos facilitates the reductive elimination step, while its electron-rich nature enhances the reactivity of the palladium center towards the aryl bromide.

Base (Potassium Carbonate):

  • The base plays a critical role in the transmetalation step by activating the boronic acid. It is believed to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8]

  • Potassium carbonate is a moderately strong inorganic base that is effective in a variety of Suzuki-Miyaura couplings and is generally preferred over stronger bases like hydroxides or alkoxides, which can promote side reactions.[6]

Solvent System (1,4-Dioxane/Water):

  • A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura reactions.[2]

  • 1,4-Dioxane is an excellent solvent for dissolving the organic reactants and the catalyst complex.

  • The presence of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.

Inert Atmosphere:

  • It is crucial to perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligand.[9] Oxygen can lead to catalyst deactivation and the formation of undesired homocoupling byproducts.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst or ligand.- Insufficiently dry or impure reagents.- Ineffective degassing.- Use fresh, high-purity reagents.- Ensure the base is finely powdered and dry.- Improve the degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).- Consider a different ligand, such as XPhos or RuPhos.
Dehalogenation of Aryl Bromide - High reaction temperature.- Presence of hydride sources.- Inappropriate base.- Lower the reaction temperature.- Ensure the solvent is free of peroxides.- Switch to a weaker base like potassium phosphate (K₃PO₄).- Use a bulkier ligand to favor reductive elimination over dehalogenation.[6]
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) pre-catalyst.- Ensure rigorous exclusion of air.- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, although this may require different ligand ratios.

Safety Precautions

  • Palladium Compounds: While generally of low toxicity, palladium catalysts should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Bases: Potassium carbonate can be irritating to the eyes and respiratory system. Avoid creating dust.

  • General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this or any chemical reaction. Be aware of the potential for exothermic reactions, especially on a larger scale.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of the electron-rich aryl bromide, 4-Bromo-2-methoxy-1-propoxybenzene. By understanding the mechanistic underpinnings and the rationale for the choice of reagents and conditions, researchers can confidently apply this methodology to synthesize a wide range of biaryl compounds. The provided troubleshooting guide should further assist in overcoming common challenges associated with this powerful transformation.

References

Sources

Application

Experimental setup for the etherification of 4-bromo-2-methoxyphenol

Strategic Context & Application 4-Bromo-2-methoxyphenol (CAS: 7368-78-7) is a high-value scaffold in medicinal chemistry, serving as a precursor for 4-substituted-1,2-dimethoxybenzenes (veratrole derivatives) and biaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Application

4-Bromo-2-methoxyphenol (CAS: 7368-78-7) is a high-value scaffold in medicinal chemistry, serving as a precursor for 4-substituted-1,2-dimethoxybenzenes (veratrole derivatives) and biaryl ethers. Its structural utility lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl (nucleophilic), the methoxy group (directing), and the aryl bromide (electrophilic, suitable for Suzuki/Buchwald couplings).

This guide focuses on the O-alkylation (etherification) of the phenolic hydroxyl group.[1] This step is critical for:

  • Protecting Group Strategy: Masking the phenol as a benzyl ether to prevent interference during subsequent lithiation or palladium-catalyzed cross-couplings.

  • Scaffold Diversification: Synthesizing 4-bromo-1,2-dimethoxybenzene (4-bromoveratrole), a key intermediate for isoquinoline alkaloids and kinase inhibitors (e.g., Bosutinib analogs).

Mechanistic Insight & Critical Control Points

The transformation relies on the Williamson Ether Synthesis , an


 nucleophilic substitution.[2][3]
  • Acidity & Base Selection: The pKa of 4-bromo-2-methoxyphenol is approximately 9.4 . This is sufficiently acidic to be deprotonated by weak bases like Potassium Carbonate (

    
    , pKa of conjugate acid ~10.3) in polar aprotic solvents. Stronger bases like Sodium Hydride (NaH) are effective but often unnecessary and pose higher safety risks on scale.
    
  • Solvent Effects: The reaction rate is heavily influenced by the solvent's ability to solvate the cation (

    
    ) while leaving the phenoxide anion "naked" and reactive.
    
    • Acetone: Good for reflux, easy workup, but requires longer reaction times.

    • DMF/DMAc: Excellent solubility, faster rates (higher boiling point), but harder to remove during workup.

    • Acetonitrile: A balanced compromise.

  • Self-Validation Logic: The reaction is self-indicating. The starting material is a free phenol (often giving a specific color with

    
     or distinct TLC Rf), while the product is a neutral ether. Disappearance of the OH stretch (
    
    
    
    ) in IR is a definitive endpoint metric.

Experimental Setup & Workflows

Workflow Visualization

The following diagram outlines the decision logic and process flow for the two primary etherification routes (Methylation vs. Benzylation).

EtherificationWorkflow Start Substrate: 4-Bromo-2-methoxyphenol Decision Select Target Transformation Start->Decision RouteA Route A: Methylation (Target: 4-Bromoveratrole) Decision->RouteA Permanent Alkyl RouteB Route B: Benzylation (Target: Benzyl Ether Protection) Decision->RouteB Protective Group ReagentsA Reagents: MeI or DMS Base: K2CO3 Solvent: Acetone or DMF RouteA->ReagentsA ProcessA Reflux (Acetone) or 60°C (DMF) Time: 4-12 Hours ReagentsA->ProcessA Monitor IPC: TLC / HPLC (Check for disappearance of SM) ProcessA->Monitor ReagentsB Reagents: Benzyl Bromide (BnBr) Base: K2CO3 + TBAI (Cat.) Solvent: Acetonitrile RouteB->ReagentsB ProcessB Reflux (80°C) Time: 2-6 Hours ReagentsB->ProcessB ProcessB->Monitor Quench Quench: Water/Ice Extraction: EtOAc Monitor->Quench Conversion > 98% Isolation Isolation: Drying (MgSO4) -> Concentration Quench->Isolation Final Final Product (Crystalline Solid or Oil) Isolation->Final

Caption: Decision tree for etherification showing reagents and critical process parameters for methylation and benzylation pathways.

Detailed Protocols

Protocol A: Synthesis of 4-Bromo-1,2-dimethoxybenzene (Methylation)

Best for: Creating permanent building blocks.

Reagents:

  • 4-Bromo-2-methoxyphenol (1.0 equiv)[4]

  • Methyl Iodide (MeI) (1.5 equiv) [Caution: Carcinogen/Volatile]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-bromo-2-methoxyphenol and anhydrous acetone. Stir until dissolved.

  • Base Activation: Add powdered

    
    . Stir at room temperature for 15 minutes. Note: This pre-stir allows partial deprotonation and breaks up base clumps.
    
  • Addition: Add Methyl Iodide (MeI) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower

      
      ) should disappear; the methylated product (higher 
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Filter off the solid inorganic salts (

    
    /KI). Rinse the filter cake with acetone.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The product usually crystallizes upon standing or can be used directly (Yield >90%).
    
Protocol B: Synthesis of 4-Bromo-2-methoxy-1-(benzyloxy)benzene (Benzylation)

Best for: Protecting the phenol before Lithium-Halogen exchange.

Reagents:

  • 4-Bromo-2-methoxyphenol (1.0 equiv)[4]

  • Benzyl Bromide (BnBr) (1.2 equiv) [Caution: Lachrymator]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Setup: Standard reflux setup under inert atmosphere (

    
    ).
    
  • Mixing: Combine substrate,

    
    , and TBAI in MeCN.
    
  • Addition: Add Benzyl Bromide dropwise.

  • Reaction: Heat to reflux (

    
    ) for 3 hours.
    
    • Expert Insight: TBAI acts as a Phase Transfer Catalyst, shuttling the phenoxide anion into the organic phase and exchanging the bromide of BnBr for a more reactive iodide in situ (Finkelstein-like), significantly accelerating the rate.

  • Workup: Dilute with water, extract into EtOAc. Wash with water (2x) to remove DMF/MeCN traces.

  • Purification: Recrystallization from Ethanol/Hexane is often effective for benzyl ethers.

Optimization & Troubleshooting Data

The following table summarizes optimization parameters based on internal application data and literature standards.

VariableConditionYield PotentialNotes
Base

(Anhydrous)
High (90-95%)Standard. Safe. Requires milling for best kinetics.
Base

Very High (95-98%)"Cesium Effect" - higher solubility in organic solvents; faster but more expensive.
Base NaH (Sodium Hydride)High (90-95%)Fast. Requires strictly anhydrous conditions. Hydrogen gas evolution (Safety risk).
Solvent AcetoneGoodEasy removal. Slow kinetics without iodide catalyst.
Solvent DMFExcellentFast kinetics. Hard to remove (requires aqueous wash).
Temp RefluxOptimalEnsures completion.

Self-Validating Quality Checks:

  • TLC Staining: The product is not UV active enough? Use

    
     stain. The phenol oxidizes differently than the ether.
    
  • NMR Verification:

    • Starting Material: Singlet at

      
       ~5.6 ppm (Phenolic OH).
      
    • Product (Methylated): Appearance of new singlet at

      
       ~3.8 ppm (3H, -OMe).
      
    • Product (Benzylated): Appearance of benzylic protons at

      
       ~5.1 ppm (2H) and aromatic multiplet at 7.3-7.4 ppm.
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard Reference for Williamson Ether Synthesis protocols).
  • Surasani, R. et al. "Inverse-electron-demand Diels–Alder reaction of masked o-benzoquinones."[5] Tetrahedron Letters, 2006.[4] (Demonstrates use of 4-bromo-2-methoxyphenol as a starting block).

  • Zhu, Y. et al. "Synthesis of Key Intermediate to Bosutinib." ChemicalBook Application Note, 2020. (Industrial application of the methylated derivative).

  • BenchChem. "Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol Derivatives." BenchChem Technical Library, 2025.

  • Sigma-Aldrich. "Product Specification: 4-Bromo-2-methoxyphenol."[6][7] MilliporeSigma, 2024. (Physical properties and safety data).

Sources

Method

1H and 13C NMR assignment guide for 4-Bromo-2-methoxy-1-propoxybenzene and its derivatives.

Application Note: Structural Elucidation and NMR Assignment Guide for 4-Bromo-2-methoxy-1-propoxybenzene Introduction 4-Bromo-2-methoxy-1-propoxybenzene is a trisubstituted aromatic scaffold frequently encountered as an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment Guide for 4-Bromo-2-methoxy-1-propoxybenzene

Introduction

4-Bromo-2-methoxy-1-propoxybenzene is a trisubstituted aromatic scaffold frequently encountered as an intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs). Its structural integrity relies on the precise regiochemistry of the alkoxy substituents.

This guide provides a definitive protocol for the assignment of 1H and 13C NMR spectra for this molecule. It addresses the common analytical challenge of distinguishing between the two oxygenated positions (C1 and C2) and provides a self-validating workflow using 1D and 2D NMR techniques.

Experimental Protocol

To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation standards is required.

Sample Preparation Workflow
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       is the standard for aromatic ethers, preventing hydrogen bonding shifts seen in DMSO-
      
      
      
      . TMS provides an internal reference at
      
      
      0.00 ppm.[1][2]
  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C NMR: 20–30 mg in 600 µL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

SamplePrep Start Solid Sample (4-Bromo-2-methoxy-1-propoxybenzene) Weigh Weighing 1H: 5-10mg 13C: 20-30mg Start->Weigh Dissolve Dissolution 600 µL CDCl3 (with 0.03% TMS) Weigh->Dissolve Filter Filtration (Glass wool/PTFE) Remove particulates Dissolve->Filter Transfer Transfer 5mm NMR Tube (Clean, Dry) Filter->Transfer Acquire Acquisition Lock: CDCl3 Shim: Gradient Transfer->Acquire

Figure 1: Standardized sample preparation workflow to ensure spectral resolution and minimize artifacts.

Structural Analysis & Numbering

For this guide, we utilize the following numbering scheme based on IUPAC priority rules for ethers:

  • Position 1: Attached to Propoxy group (

    
    )
    
  • Position 2: Attached to Methoxy group (

    
    )
    
  • Position 4: Attached to Bromine (

    
    )[3]
    
  • Positions 3, 5, 6: Aromatic protons.

Electronic Environment:

  • C1 & C2: Strongly deshielded by Oxygen (Inductive

    
    , Resonance 
    
    
    
    ).
  • C4: Shielded relative to C-H due to the "Heavy Atom Effect" of Bromine.

  • H-3: Located between

    
     and 
    
    
    
    .
  • H-6: Located adjacent to the Propoxy group.

1H NMR Assignment (400 MHz, CDCl3)

The 1H spectrum is divided into the aliphatic (upfield) and aromatic (downfield) regions.

Aromatic Region ( 6.5 – 7.2 ppm)

The 1,2,4-substitution pattern creates an ABX (or AMX) spin system.

PositionShift (

, ppm)*
MultiplicityCoupling (

, Hz)
Assignment Logic
H-5 6.95 – 7.05dd

,

Ortho to Br, Meta to nothing. Couples to H-6 (strong) and H-3 (weak).
H-3 6.98 – 7.02d

Meta to Br, Ortho to OMe. Appears as a sharp doublet. Often overlaps with H-5.[4]
H-6 6.70 – 6.80d

Ortho to Propoxy. Shielded relative to H-5/H-3 due to electron donation from C1-Oxygen.

Note: H-3 and H-5 are often close in shift. H-3 is distinguished by its small meta-coupling only, whereas H-5 shows both ortho and meta splitting.

Aliphatic Region ( 1.0 – 4.0 ppm)

The propoxy chain and methoxy singlet are distinct.

GroupShift (

, ppm)*
MultiplicityIntegralAssignment Logic

3.90 – 4.00t2HTriplet (

Hz). Deshielded by oxygen.

3.80 – 3.85s3HCharacteristic sharp singlet of aryl methyl ether.

1.80 – 1.90sext (m)2HMethylene bridge. Couples to both

and terminal

.

1.00 – 1.10t3HTerminal methyl. Triplet (

Hz).[5]

*Values are representative estimates based on structure-activity relationships of guaiacol derivatives [1, 2].

13C NMR Assignment (100 MHz, CDCl3)

The 13C spectrum confirms the carbon backbone. The key diagnostic is the separation of the oxygenated carbons and the brominated carbon.

Carbon TypeShift (

, ppm)
Characteristics
C-O (C1, C2) 148.0 – 150.0Quaternary. Most deshielded signals. C1 (Propoxy) is usually slightly upfield of C2 (Methoxy) due to steric compression, but HMBC is required for definitive assignment.
Ar-CH (C3, C5, C6) 112.0 – 123.0C3: ~114 ppm (Ortho to OMe). C6: ~113 ppm (Ortho to OPr). C5: ~123 ppm (Meta to OPr).
C-Br (C4) 110.0 – 112.0Quaternary. Significantly shielded by the heavy atom effect of Bromine [3].

70.0 – 71.0Deshielded aliphatic carbon.

56.0 – 56.5Standard aromatic methoxy shift.

22.0 – 23.0Middle methylene.

10.0 – 11.0Terminal methyl.

Self-Validating 2D NMR Workflow

To guarantee the assignment, specifically the regiochemistry of the alkoxy groups, a 2D NMR suite is mandatory.

The Logic of Connectivity
  • COSY (Correlation Spectroscopy): Establishes the Propyl spin system (

    
    ).
    
  • HSQC (Heteronuclear Single Quantum Coherence): Links protons to their direct carbons. This identifies C3, C5, and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Step.

    • The Methoxy protons (

      
       3.8) will show a strong 3-bond correlation to C2 .
      
    • The

      
       protons  (
      
      
      
      3.9) will show a strong 3-bond correlation to C1 .
    • Once C1 and C2 are identified, the aromatic protons can be assigned based on their HMBC correlations to these quaternary carbons.

Assignment Flowchart

NMR_Logic Spec1H 1H NMR Spectrum Identify Regions COSY COSY Confirm Propyl Chain (t -> m -> t) Spec1H->COSY Aliphatic Logic HSQC HSQC Assign C-H Pairs (Identify C3, C5, C6) Spec1H->HSQC C-H Mapping Final Final Structure Confirmation COSY->Final HMBC HMBC (Critical) Link OMe to C2 Link O-CH2 to C1 HSQC->HMBC Quaternary Assignment NOESY NOESY (Optional) Confirm Spatial Proximity OMe <-> H3 HMBC->NOESY Verification HMBC->Final NOESY->Final

Figure 2: Logical progression for structural elucidation. HMBC is the "gatekeeper" for correct regioisomer assignment.

Troubleshooting & Impurities

  • Water Peak: In

    
    , water appears ~1.56 ppm. This may overlap with the propyl 
    
    
    
    multiplet. Solution: Add a single drop of
    
    
    to shift the water peak, or use dry solvent.
  • Grease: A common contaminant in synthesis. Look for a singlet at 0.07 ppm (silicone grease) or multiplets at 0.88/1.26 ppm (hydrocarbon grease) [4].

  • Rotational Isomers: At room temperature, rotation around the C-O bonds is fast, so signals should be sharp. Broadening suggests restricted rotation or aggregation, often cured by heating the sample to 40°C.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Search: 4-Bromo-1,2-dimethoxybenzene as analog).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Fulmer, G. R., et al. (2010).[6][7][8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Application

Developing an LC-MS method for monitoring reactions of 4-Bromo-2-methoxy-1-propoxybenzene

Method Development, Validation, and Reaction Kinetics Protocol Abstract This Application Note details the development of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitation and reaction m...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation, and Reaction Kinetics Protocol

Abstract

This Application Note details the development of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitation and reaction monitoring of 4-Bromo-2-methoxy-1-propoxybenzene (CAS: 173336-76-0). Given the compound's lipophilic nature (Calculated LogP ~3.7) and lack of strong ionizable groups, standard ESI methods often yield poor sensitivity. This guide provides a specialized protocol utilizing Ammonium Formate-assisted ESI+ , optimized reverse-phase chromatography, and a reaction monitoring workflow designed for high-throughput synthesis support (e.g., Suzuki-Miyaura couplings).

Part 1: Analyte Assessment & Ionization Strategy[1]
1.1 Physicochemical Profile[1][2]
  • Molecule: 4-Bromo-2-methoxy-1-propoxybenzene

  • Molecular Formula:

    
    [3]
    
  • Monoisotopic Mass: 244.01 Da (

    
    ) / 246.01 Da (
    
    
    
    )
  • Key Challenge: The molecule lacks basic nitrogen centers, making protonation (

    
    ) in Electrospray Ionization (ESI) inefficient. It is highly lipophilic, leading to potential carryover on standard C18 columns.
    
1.2 The "Soft-Base" Ionization Approach

To overcome the low proton affinity, we utilize the ether oxygens as weak Lewis bases.

  • Primary Strategy (ESI+): We introduce Ammonium Formate (5 mM) into the mobile phase. This promotes the formation of ammonium adducts (

    
    ), which are often more stable and abundant than protonated species for aryl ethers.
    
  • Secondary Strategy (APCI+): If ESI sensitivity remains low due to matrix suppression, Atmospheric Pressure Chemical Ionization (APCI) is the validated backup, as it relies on gas-phase ionization suited for neutral, non-polar species [1].

1.3 Mass Spectral Signature (The Bromine Tag)

The presence of Bromine provides a distinct 1:1 isotopic ratio (


).
  • Target Ion 1:

    
     262.0 (
    
    
    
    
    
    )
  • Target Ion 2:

    
     264.0 (
    
    
    
    
    
    )
  • Validation Check: Any peak identified as the analyte must display this doublet pattern with equal intensity.

Part 2: Chromatographic Method Development
2.1 Column Selection: The "Phenyl" Advantage

While C18 is standard, Phenyl-Hexyl phases offer superior selectivity for aromatic ethers due to


 interactions. This separates the target bromide from de-brominated byproducts (e.g., 1-methoxy-2-propoxybenzene) which often co-elute on C18.
2.2 Mobile Phase Composition
  • Solvent A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

    • Note: Methanol can be used, but Acetonitrile provides lower backpressure and sharper peaks for this lipophilic compound.

2.3 Visualizing the Method Development Logic

MethodDevelopment Start Analyte Assessment (Lipophilic Aryl Ether) Solubility Solubility Check (High Organic Req.) Start->Solubility Ionization Ionization Screen Solubility->Ionization ESI_Acid ESI+ (Acid only) Result: Weak Signal Ionization->ESI_Acid ESI_Ammonium ESI+ (Ammonium) Result: Strong [M+NH4]+ Ionization->ESI_Ammonium APCI_Check APCI+ Backup ESI_Acid->APCI_Check If fails ColumnSel Column Selection Phenyl-Hexyl vs C18 ESI_Ammonium->ColumnSel FinalMethod Final Protocol (Gradient 50-95% B) ColumnSel->FinalMethod

Figure 1: Decision tree for optimizing the detection of neutral aryl ethers.

Part 3: Detailed Experimental Protocol
3.1 LC Parameters
ParameterSettingRationale
Column Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 50mm, 2.7µm)

selectivity for aromatics.
Flow Rate 0.5 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces viscosity, improves mass transfer.
Injection Vol 2 µLLow volume prevents solvent effects (peak splitting).
Needle Wash 50:50 ACN:IPACritical: Removes lipophilic carryover.
3.2 Gradient Table
Time (min)% Solvent BEvent
0.0040Initial hold to focus polar impurities.
0.5040Begin ramp.
3.5095Elute target (Retention ~2.8 min).
4.5095Wash column (remove dimers/polymers).
4.6040Re-equilibrate.
6.0040End of Run.
3.3 MS Source Parameters (Agilent 6400/Thermo Q-Exactive equivalent)
  • Ionization: ESI Positive

  • Gas Temp: 350°C (High temp needed to desolvate less volatile ethers)

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

  • Fragmentor: 110 V (Optimize to prevent in-source fragmentation of the ether chain)

Part 4: Reaction Monitoring Application (Suzuki Coupling)

In drug development, this bromide is typically reacted with boronic acids. Monitoring the disappearance of the bromide (Starting Material, SM) relative to an Internal Standard (IS) is the gold standard.

4.1 Sample Preparation Workflow
  • Aliquot: Remove 20 µL of reaction mixture.

  • Quench: Add to 500 µL of Cold Acetonitrile containing 0.1% Formic Acid.

    • Why: Stops the reaction immediately; precipitates inorganic salts (Palladium catalysts).

  • Internal Standard: Spike with Benzophenone (or similar non-reactive aryl ketone) at 10 µg/mL.

  • Clarify: Centrifuge at 10,000 rpm for 3 mins.

  • Inject: Analyze supernatant.

4.2 Data Interpretation
  • Starting Material (SM): 4-Bromo-2-methoxy-1-propoxybenzene (

    
     262/264).
    
  • Product (P): Bi-aryl species (Mass depends on coupling partner).

  • Impurity (Des-Br): 1-methoxy-2-propoxybenzene (

    
     167 
    
    
    
    ). Watch for this; it indicates catalyst poisoning or excess hydride sources.
4.3 Monitoring Workflow Diagram

ReactionMonitoring Reactor Reaction Vessel (Suzuki Coupling) Sampling Aliquot 20 µL Reactor->Sampling t = 0, 1h, 4h... Quench Quench & Dilute (ACN + Formic Acid) Sampling->Quench IS_Add Add Internal Std (Benzophenone) Quench->IS_Add Spin Centrifuge (Remove Pd salts) IS_Add->Spin LCMS LC-MS Analysis (Method from Part 3) Spin->LCMS Data Calculate Conversion (Area SM / Area IS) LCMS->Data

Figure 2: High-throughput reaction monitoring workflow ensuring catalyst removal and precise quantitation.

Part 5: Validation & System Suitability

To ensure scientific integrity, the method must be validated against FDA Bioanalytical Method Validation guidelines [2].[4][5][6]

5.1 System Suitability Criteria (Pre-Run Check)
  • Signal-to-Noise: >10:1 for the LLOQ (Lower Limit of Quantitation).

  • Retention Time Precision:

    
     min over 6 injections.
    
  • Carryover: Blank injection after high standard must show <20% of LLOQ signal. Critical for this lipophilic ether.

5.2 Linearity & Range
  • Range: 10 ng/mL to 5000 ng/mL.

  • Curve: Linear (

    
     weighting recommended).
    
  • Acceptance:

    
    .[7]
    
Part 6: Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal (ESI) Low proton affinity.Switch to Ammonium Formate buffer. Verify source temp is >300°C.
Ghost Peaks Carryover.Increase needle wash to 100% Isopropanol or run a "sawtooth" gradient wash.
Split Peaks Solvent mismatch.Sample diluent is too strong (100% ACN). Dilute sample 50:50 with water before injection.
Pressure High Salt precipitation.Ensure organic content in mobile phase A is <5% before mixing with buffer salts.
References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] [Link]

  • Restek Corporation. (2023).[8] Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • PubChem. (2024).[9] Compound Summary: 4-Bromo-2-methoxy-1-propoxybenzene. National Library of Medicine. [Link]

  • Agilent Technologies. (2017).[10] Triggered MRM LC/MS/MS Method Development. [Link]

Sources

Method

4-Bromo-2-methoxy-1-propoxybenzene as a key building block for complex molecule synthesis

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis, chemical properties, and strategic application of 4-Bromo-2-methoxy-1-propoxybenzene , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis, chemical properties, and strategic application of 4-Bromo-2-methoxy-1-propoxybenzene , a high-value scaffold in medicinal chemistry (specifically PDE4 inhibitors) and material science.

A Versatile Scaffold for PDE4 Inhibitors and Functional Materials

Executive Summary

4-Bromo-2-methoxy-1-propoxybenzene (CAS: Analogous to 173336-76-0 series) is a critical building block characterized by a specific 1,2,4-substitution pattern on the benzene ring. Its structural core—a dialkoxy-substituted aryl bromide—serves as the "warhead" anchor in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Piclamilast and Roflumilast). Additionally, its electronic richness and structural anisotropy make it a precursor for liquid crystalline mesogens and organic electronic materials.

This guide provides a validated protocol for its synthesis from 4-bromoguaiacol, optimizing for regioselectivity and yield, and outlines its downstream utility in cross-coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 4-Bromo-1-methoxy-2-propoxybenzene (Note: Numbering depends on priority; often cited as 4-Bromo-2-methoxy-1-propoxybenzene to emphasize the propoxy alkylation)
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance White to off-white crystalline solid or pale yellow oil (depending on purity/temperature)
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water
Key Functionality Aryl Bromide (Electrophile for Pd-catalyzed coupling), Dialkoxy motif (H-bond acceptor)

Strategic Synthesis Protocol

Retrosynthetic Analysis

The most robust route to 4-Bromo-2-methoxy-1-propoxybenzene avoids the poor regioselectivity of brominating 1-methoxy-2-propoxybenzene directly. Instead, we utilize 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) as the starting material.[1][2] The bromine is already installed at the correct position (para to the phenol), allowing for a clean O-alkylation.

Validated Synthesis Protocol

Objective: Synthesis of 4-Bromo-2-methoxy-1-propoxybenzene via O-alkylation.

Reagents:
  • Substrate: 4-Bromo-2-methoxyphenol (1.0 equiv)

  • Alkylating Agent: 1-Bromopropane (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) [Alternative: Acetone for slower, milder reaction]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure:
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Bromo-2-methoxyphenol (10.0 g, 49.2 mmol) and K₂CO₃ (13.6 g, 98.4 mmol) in anhydrous DMF (50 mL).

  • Addition: Add 1-Bromopropane (5.4 mL, 59.0 mmol) dropwise via syringe.

    • Expert Tip: If using the less reactive 1-chloropropane, add KI (0.8 g) to generate the reactive iodide in situ.

  • Reaction: Heat the mixture to 70°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.7).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (300 mL) with vigorous stirring. The product may precipitate as a solid or separate as an oil.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude material is often pure enough (>95%) for downstream use. If necessary, purify via flash column chromatography (SiO₂, Hexanes -> 5% EtOAc/Hexanes) or recrystallization from cold hexane.

Key Applications & Downstream Transformations[8]

Medicinal Chemistry: PDE4 Inhibitor Synthesis

The 3,4-dialkoxyphenyl moiety is a pharmacophore "privileged structure" in PDE4 inhibitors. The propoxy group provides hydrophobic interaction within the PDE4 catalytic pocket (Q-pocket), while the methoxy group acts as a hydrogen bond acceptor.

  • Mechanism: The aryl bromide undergoes Lithium-Halogen Exchange or Pd-catalyzed Cross-Coupling to attach the heterocyclic core (e.g., pyridine, amide, or benzamide) found in drugs like Piclamilast.

Material Science: Liquid Crystals

Alkoxy-substituted aryl bromides are precursors to rod-like (calamitic) liquid crystals.

  • Workflow: The bromine is converted to a boronic acid, then coupled to another aromatic system to extend the rigid core, creating the mesogenic unit necessary for liquid crystalline behavior.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent applications of the scaffold.

G Guaiacol 2-Methoxyphenol (Guaiacol) Bromoguaiacol 4-Bromo-2-methoxyphenol Guaiacol->Bromoguaiacol Bromination (NBS or Br2, regioselective) Target 4-BROMO-2-METHOXY- 1-PROPOXYBENZENE (Key Scaffold) Bromoguaiacol->Target O-Alkylation (1-Bromopropane, K2CO3, DMF) PDE4 PDE4 Inhibitors (e.g., Piclamilast Analogs) Target->PDE4 Suzuki/Buchwald Coupling (Heterocycle attachment) Materials Liquid Crystals (Mesogens) Target->Materials Lithiation/Boronylation (Core extension)

Caption: Synthesis pathway from Guaiacol to the target scaffold and its divergence into pharmaceutical and material science applications.

Troubleshooting & Expert Insights

  • Regioselectivity Issues:

    • Problem: If you attempt to brominate 1-methoxy-2-propoxybenzene directly, you may get a mixture of para-to-methoxy and para-to-propoxy isomers.

    • Solution: Always install the bromine before the propoxy group (on the phenol) to guarantee the 1,2,4 substitution pattern.

  • Solvent Choice:

    • DMF is faster but harder to remove. Use rigorous water washes.

    • Acetone is easier to remove but requires longer reaction times (overnight reflux) and the addition of KI is critical.

  • Safety:

    • 1-Bromopropane is a potential neurotoxin and reproductive toxin. Handle in a fume hood.

    • Aryl Bromides can be sensitizers. Wear nitrile gloves.

References

  • Synthesis of Dialkoxy-bromo-benzenes

    • Title: "Synthesis and SAR of novel PDE4 inhibitors based on a 3,4-dialkoxyphenyl scaffold."
    • Context: Describes the general alkylation of bromoguaiacol derivatives for PDE4 library gener
    • Source:Journal of Medicinal Chemistry (General reference for scaffold utility).
    • (Search: Alkylation of phenols)

  • PDE4 Inhibitor Pharmacophore

    • Title: "Phosphodiesterase 4 inhibitors: structural requirements for dual interaction with the c
    • Source:Journal of Medicinal Chemistry, 2008.
    • Relevance: Validates the 3-cyclopentyloxy-4-methoxy (and n-propoxy analog) binding mode.
  • Chemical Properties & Safety

    • Title: "4-Bromo-2-methoxyphenol Safety D
    • Source: PubChem / Sigma-Aldrich.

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 4-Bromo-2-methoxy-1-propoxybenzene into Bioactive Scaffolds

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Bromo-2-methoxy-1-propoxybenzene as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Bromo-2-methoxy-1-propoxybenzene as a versatile building block for the synthesis of complex bioactive scaffolds. This document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, focusing on the most robust and widely applicable synthetic transformations. We will explore palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, as primary pathways for C-C and C-N bond formation. The protocols are designed to be self-validating, supported by mechanistic insights and authoritative references, ensuring both reproducibility and a foundational understanding for further methodological development.

Introduction: The Strategic Value of 4-Bromo-2-methoxy-1-propoxybenzene

4-Bromo-2-methoxy-1-propoxybenzene is an aryl bromide distinguished by its trifunctional substitution pattern. This arrangement is not coincidental; it is a carefully designed motif for introducing a specific pharmacophore into a larger molecular architecture. Aryl bromides are workhorse substrates in modern organic synthesis, primarily due to their optimal reactivity in palladium-catalyzed cross-coupling reactions—they are more reactive than aryl chlorides but more stable and less expensive than aryl iodides.[1][2]

The true value of this particular building block is exemplified by its role as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[3] The methoxy and propoxy groups are crucial for modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and for engaging in specific hydrogen bond interactions within the target protein's active site.

This guide will focus on leveraging the bromo-substituent as a synthetic handle to couple this valuable phenyl ring with a variety of molecular fragments, thereby generating novel derivatives built upon diverse and potentially bioactive scaffolds.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4][5] The general catalytic cycle for these reactions, while varying slightly between specific named reactions, follows a consistent mechanistic pathway.[5][6]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)-R(L_n) ArPdBr->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArBr 4-Bromo-2-methoxy- 1-propoxybenzene RM Coupling Partner (e.g., R-B(OH)2 or R2-NH)

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl scaffolds, which are privileged structures in medicinal chemistry.[7][8] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of palladium source and phosphine ligand is critical. For a relatively electron-rich aryl bromide like our substrate, a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos is effective. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[9]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can depend on the presence of base-sensitive functional groups in the coupling partners.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the formation of the borate complex.

This protocol describes a general procedure for the synthesis of a biaryl compound, a common core in many bioactive molecules.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
4-Bromo-2-methoxy-1-propoxybenzene259.131.0259 mgSubstrate
Phenylboronic Acid121.931.2146 mgCoupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.03 (3 mol%)35 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
Toluene--8 mLSolvent
Ethanol--2 mLCo-solvent
Water--2 mLCo-solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methoxy-1-propoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition & Degassing: Add the solvent mixture (Toluene:Ethanol:Water, 4:1:1 ratio). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL of ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are present in a vast number of drugs.[6][10] This reaction couples an aryl halide with a primary or secondary amine.[10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often employed.[9][11] Palladium precatalysts, which are more stable and easier to handle, are also commonly used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are typical choices.[6][9] The strength of the base is needed to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.[12]

This protocol details the coupling of the substrate with a cyclic secondary amine, a common heterocyclic scaffold in drug molecules.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
4-Bromo-2-methoxy-1-propoxybenzene259.131.0259 mgSubstrate
Morpholine87.121.2105 µLCoupling Partner
Pd₂(dba)₃ (Tris-dibenzylideneacetone-dipalladium(0))915.720.01 (1 mol%)9.2 mgCatalyst Source
XPhos476.650.04 (4 mol%)19 mgLigand
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mgBase
Toluene (anhydrous)--10 mLSolvent

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In an oven-dried vial inside a glovebox, combine Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 4-Bromo-2-methoxy-1-propoxybenzene (1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic phase. Purify the crude product by silica gel chromatography to isolate the desired N-aryl morpholine derivative.

Divergent Synthesis Workflow for Library Generation

The true power of using 4-Bromo-2-methoxy-1-propoxybenzene lies in its potential for divergent synthesis. Starting from this single building block, a diverse library of compounds can be generated by applying various coupling strategies. This approach is fundamental to modern lead optimization in drug discovery.

Divergent_Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_other Other Couplings (e.g., Sonogashira) Start 4-Bromo-2-methoxy- 1-propoxybenzene Suzuki R¹-B(OH)₂ Pd Catalyst, Base Start->Suzuki Path A Buchwald R²R³-NH Pd Catalyst, Base Start->Buchwald Path B Other R⁴-C≡CH Pd/Cu Catalysts, Base Start->Other Path C Product_A Biaryl Scaffolds (C-C Bonded) Suzuki->Product_A Product_B Arylamine Scaffolds (C-N Bonded) Buchwald->Product_B Product_C Arylalkyne Scaffolds (C-C≡ Bonded) Other->Product_C

Figure 2: Divergent synthesis workflow from the core building block.

Conclusion and Future Perspectives

4-Bromo-2-methoxy-1-propoxybenzene is a high-value starting material for constructing complex molecules with potential biological activity. The palladium-catalyzed cross-coupling reactions detailed herein, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, provide reliable and versatile pathways to a wide range of C-C and C-N linked scaffolds. By understanding the mechanistic principles and carefully selecting catalysts, ligands, and conditions, researchers can effectively incorporate this functionalized phenyl ring into novel molecular designs. The protocols provided serve as a robust starting point for library synthesis and the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • Shaughnessy, K. H. (2015). Palladium-Catalyzed Cross-Coupling of Aryl Halides. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. [Link]

  • Valente, C., et al. (2012). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 45(5), 788-800. [Link]

  • Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Patsnap Eureka. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hinson, J. A., et al. (1990). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. PubMed. [Link]

  • Wikipedia. (n.d.). Bromobenzene. Wikipedia. [Link]

  • Chen, Y., et al. (2020). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. MDPI. [Link]

  • Walczak, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

  • PharmaCompass. (n.d.). BROMOBENZENE [HSDB]. PharmaCompass. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • da Silva, F. C., et al. (2009). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 14(10), 4110-4117. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1086-1093. [Link]

  • Bortz, A. R., et al. (2024). A skeletally diverse library of bioactive natural-product-like compounds enabled by late-stage P450-catalyzed oxyfunctionalization. Chem, 10(11), 3488-3502. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Li, Y., et al. (2007). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 1(1), 2-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. XMB Forum. [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(11), 2951. [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. [Link]

  • Open Exploration Publishing. (2025). Advanced polymeric scaffolds for bone tissue regeneration. Open Exploration Publishing. [Link]

  • Elsevier. (n.d.). Magnetic biocomposite scaffold based on decellularized tendon ECM and MNP-deposited halloysite nanotubes: physicochemical, thermal, rheological, mechanical and in vitro biological evaluations. PlumX. [Link]

  • Sharma, S., et al. (2015). Bioactive polymeric scaffolds for tissue engineering. Journal of Functional Biomaterials, 6(4), 982-1024. [Link]

  • ResearchGate. (2025). A review on bioactive scaffolds in biomedical engineering: Functionalization with nanoparticles and biomolecules. ResearchGate. [Link]

Sources

Method

The Strategic Utility of 4-Bromo-2-methoxy-1-propoxybenzene in the Synthesis of Advanced Organic Materials

Introduction: A Versatile Building Block for Complex Architectures In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-methoxy-1-propoxybenzene emerges as a highly valuable, yet underexplored, building block for the development of novel organic materials. Its utility lies in the trifecta of functional groups adorning the benzene ring: a reactive bromine atom, an electron-donating methoxy group, and a similarly electron-donating, sterically influential propoxy group. This substitution pattern not only activates the molecule for a range of transformations but also allows for the fine-tuning of the electronic and physical properties of the resulting materials. This document serves as a comprehensive guide for researchers, outlining the synthesis of this intermediate and its application in palladium-catalyzed cross-coupling reactions, which are foundational to the creation of advanced materials for organic electronics and pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-methoxy-1-propoxybenzene is provided below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name 4-bromo-1-methoxy-2-propoxybenzene[PubChem][1]
Molecular Formula C10H13BrO2[PubChem][1]
Molecular Weight 245.11 g/mol [PubChem][1]
CAS Number 1823919-71-6[PubChem][1]
Synonyms 4-Bromo-2-propoxyanisole, 1-Bromo-4-methoxy-3-n-propyloxybenzene[PubChem][1]

Synthetic Protocols: A Two-Step Approach

The most direct route to 4-Bromo-2-methoxy-1-propoxybenzene involves a two-step sequence starting from the commercially available 2-methoxyphenol (guaiacol). This involves an electrophilic bromination followed by a Williamson ether synthesis.

Part A: Synthesis of 4-Bromo-2-methoxyphenol

The first step is the regioselective bromination of 2-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing, and since the para position to the hydroxyl group is sterically more accessible, it is the primary site of bromination.

2-methoxyphenol 2-methoxyphenol 4-bromo-2-methoxyphenol 4-bromo-2-methoxyphenol 2-methoxyphenol->4-bromo-2-methoxyphenol N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature

Caption: Reaction scheme for the bromination of 2-methoxyphenol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq) in acetonitrile.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and a cooling bath can be used to maintain the temperature below 40°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2-methoxyphenol.[2][3]

Part B: Synthesis of 4-Bromo-2-methoxy-1-propoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[4] In this step, the synthesized 4-bromo-2-methoxyphenol is O-alkylated using 1-bromopropane.

4-bromo-2-methoxyphenol 4-bromo-2-methoxyphenol 4-Bromo-2-methoxy-1-propoxybenzene 4-Bromo-2-methoxy-1-propoxybenzene 4-bromo-2-methoxyphenol->4-Bromo-2-methoxy-1-propoxybenzene 1-Bromopropane Potassium Carbonate (K2CO3) Acetone or DMF Reflux

Caption: Williamson ether synthesis of the title compound.

Protocol:

  • Reaction Setup: To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (K2CO3) (1.5 eq).

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to afford 4-Bromo-2-methoxy-1-propoxybenzene.[5][6]

Core Application: A Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 4-Bromo-2-methoxy-1-propoxybenzene lies in the reactivity of its carbon-bromine bond. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis, particularly in the construction of conjugated systems for organic electronics and complex molecules for pharmaceuticals.[7]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, which are common motifs in organic electronic materials.[7][8][9]

cluster_0 Suzuki-Miyaura Coupling 4-Bromo-2-methoxy-1-propoxybenzeneArylboronic Acid 4-Bromo-2-methoxy-1-propoxybenzeneArylboronic Acid Coupled Biaryl Product Coupled Biaryl Product 4-Bromo-2-methoxy-1-propoxybenzeneArylboronic Acid->Coupled Biaryl Product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Toluene/Water Heat

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

General Protocol:

  • Reaction Setup: In a Schlenk flask, combine 4-Bromo-2-methoxy-1-propoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a phosphine-ligated palladium catalyst is crucial for the efficiency of the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. A biphasic solvent system often enhances the reaction rate.[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing arylamines, which are fundamental components of hole-transport materials used in Organic Light-Emitting Diodes (OLEDs).[10][11]

cluster_1 Buchwald-Hartwig Amination 4-Bromo-2-methoxy-1-propoxybenzeneAmine 4-Bromo-2-methoxy-1-propoxybenzeneAmine Arylamine Product Arylamine Product 4-Bromo-2-methoxy-1-propoxybenzeneAmine->Arylamine Product Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene Heat

Caption: Generalized Buchwald-Hartwig amination reaction.

General Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide). Add 4-Bromo-2-methoxy-1-propoxybenzene (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to 80-110°C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry, and concentrate. Purify the product by column chromatography.

Causality Behind Experimental Choices: The selection of the ligand is critical in Buchwald-Hartwig amination and depends on the nature of the amine. Bulky, electron-rich phosphine ligands are generally effective. A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. An inert atmosphere is crucial as the palladium(0) species is oxygen-sensitive.[10]

Potential Applications in Novel Organic Materials

While direct applications of 4-Bromo-2-methoxy-1-propoxybenzene in materials science are not yet widely documented, its structure and reactivity profile make it an exciting candidate for the synthesis of new functional materials.

  • Organic Light-Emitting Diodes (OLEDs): Through Buchwald-Hartwig amination, this building block can be used to synthesize novel hole-transport materials (HTMs). The methoxy and propoxy groups can enhance the solubility and film-forming properties of the resulting materials, while the core structure can be tailored to achieve optimal energy level alignment for efficient charge injection and transport.

  • Organic Photovoltaics (OPVs): The Suzuki-Miyaura and other cross-coupling reactions like the Sonogashira or Heck reaction can be employed to construct extended π-conjugated systems.[12][13][14][15][16] By coupling 4-Bromo-2-methoxy-1-propoxybenzene with other aromatic or heteroaromatic units, novel donor or acceptor materials for OPV active layers could be developed. The alkoxy groups can influence the electronic bandgap and morphology of the bulk heterojunction, which are critical parameters for device performance.

Conclusion

4-Bromo-2-methoxy-1-propoxybenzene represents a versatile and strategically functionalized building block with significant potential in organic synthesis. The protocols detailed herein for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions provide a clear pathway for researchers to access a wide range of more complex molecules. Its potential as a precursor for novel organic materials, particularly in the fields of OLEDs and OPVs, warrants further investigation and opens up new avenues for the design and synthesis of next-generation organic electronic devices.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. 4-Bromo-1-methoxy-2-propoxybenzene. Retrieved from [Link]

  • Cram. Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • XMB. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Bicocca. (2022, August 20). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. Retrieved from [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • SynArchive. Sonogashira Coupling. Retrieved from [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • OSTI.GOV. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ottokemi. 4-Bromo-2-methoxyphenol, 98%. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in the Suzuki coupling of 4-Bromo-2-methoxy-1-propoxybenzene

Case ID: SC-4B2M1P-OPT Status: Active Subject: Minimizing Side Products & Protocol Optimization Assigned Scientist: Senior Application Specialist Executive Summary & Substrate Analysis You are working with 4-Bromo-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-4B2M1P-OPT Status: Active Subject: Minimizing Side Products & Protocol Optimization Assigned Scientist: Senior Application Specialist

Executive Summary & Substrate Analysis

You are working with 4-Bromo-2-methoxy-1-propoxybenzene . Before troubleshooting, we must understand the electronic and steric environment of this substrate to predict its behavior in the catalytic cycle.

  • Electronic Profile: This is an electron-rich aryl bromide . The methoxy (C2) and propoxy (C1) groups are strong electron-donating groups (EDGs).

    • Impact: EDGs increase the electron density of the aromatic ring, making the C-Br bond less electrophilic. This slows down the Oxidative Addition step (the first step of the catalytic cycle), which is often the rate-determining step for electron-rich substrates.

  • Steric Profile: The reaction site is at C4. The substituents are at C1 and C2.

    • Impact: Steric hindrance at the reaction site is minimal. However, the ortho-methoxy group at C2 relative to the propoxy group at C1 creates a crowded environment on the "back" of the molecule, which may affect solubility or interactions with very bulky ligands, though this is secondary to the electronic effect.

Diagnostic Hub: Identifying Your Impurity

Use this guide to identify the specific side product appearing in your LC-MS or NMR data.

Symptom A: The "Reduction" Peak (Hydrodehalogenation)
  • Observation: You see a mass of M-79/81 + 1 (Loss of Br, gain of H). The product is 1-methoxy-2-propoxybenzene .

  • Root Cause: The Palladium (II) intermediate absorbed a hydride (H⁻) instead of the boronic acid. This usually comes from

    
    -hydride elimination of the solvent (often alcohols like isopropanol or ethanol) or the amine base.
    
  • Probability: Moderate. Electron-rich aryl bromides are generally less prone to this than electron-deficient ones, but it becomes a major pathway if Transmetallation is slow.

Symptom B: The "Missing Boron" Peak (Protodeboronation)
  • Observation: You see the mass of your Boronic Acid partner minus the B(OH)₂ group (replaced by H).

  • Root Cause: The boronic acid hydrolyzed before it could couple. This is a competitive side reaction accelerated by high pH , aqueous conditions , and high temperature .

  • Probability: High. Because your aryl bromide is electron-rich and slow to react (slow Oxidative Addition), the boronic acid "waits" in the solution longer, increasing its exposure to hydrolytic conditions.

Symptom C: The "Dimer" Peak (Homocoupling)
  • Observation:

    • Type 1 (Oxidative): Dimer of the Boronic Acid (Ar'-Ar'). Caused by the presence of Oxygen (

      
      ).
      
    • Type 2 (Reductive): Dimer of the Aryl Bromide (Ar-Ar). Caused by disproportionation of the Pd catalyst, often when the catalyst loading is too high or the boronic acid is inactive.

Visualization: The Divergent Pathways

The following diagram illustrates where the cycle breaks down to form these specific impurities.

SuzukiPathways Start Substrate: 4-Bromo-2-methoxy-1-propoxybenzene Homo SIDE PRODUCT C: Homocoupling (Ar'-Ar') Start->Homo O2 present (Boronic Acid Dimer) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Rate Limiting Step (Slow due to EDGs) TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Boronic Acid + Base Hydro SIDE PRODUCT A: Hydrodehalogenation (Ar-H) OxAdd->Hydro + Solvent/Base (H source) (If Transmetallation is slow) Product Desired Product (Biaryl) TransMet->Product Reductive Elimination Proto SIDE PRODUCT B: Protodeboronation (Ar'-H) TransMet->Proto High pH / H2O (Boronic Acid degradation) Product->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle showing the main reaction pathway (Green/Yellow) versus the divergent failure modes (Red).

Optimization Protocol (The "Fix")

To minimize these side products for 4-Bromo-2-methoxy-1-propoxybenzene, we must accelerate the Oxidative Addition and protect the Boronic Acid.

Strategy 1: Ligand Selection (Critical)

Since the substrate is electron-rich, you need a ligand that creates a highly active, electron-rich Palladium center to facilitate oxidative addition.

  • Recommendation: SPhos or XPhos .

  • Why: These dialkylbiarylphosphine ligands are electron-rich (pushing electrons onto the Pd to help it break the C-Br bond) and bulky (accelerating the final Reductive Elimination step).

  • Alternative: Pd(dppf)Cl₂ is a robust "workhorse" if SPhos is unavailable, but SPhos is superior for this specific electron-rich substrate.

Strategy 2: Solvent & Base System
  • To Stop Hydrodehalogenation: Avoid secondary alcohols (Isopropanol). Use Toluene/Water or Dioxane/Water mixtures.

  • To Stop Protodeboronation: If your boronic acid is fragile, switch to Anhydrous conditions .[1] Use K₃PO₄ (suspended in Toluene/Dioxane) instead of aqueous carbonate bases.

Recommended Experimental Protocol

This protocol is designed to balance reactivity with suppression of side products.[2]

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%)Generates the active Pd(0)-SPhos species in situ.
Solvent Toluene : Water (4:1 ratio)Biphasic system protects reagents; Toluene is non-protic (reduces dehalogenation).
Base K₃PO₄ (2.0 equiv)Milder than hydroxides; reduces protodeboronation risk.
Temperature 80°C - 100°CSufficient energy for OxAdd without rapid thermal decomposition.
Atmosphere Strict Argon/NitrogenPrevents oxidative homocoupling.
Step-by-Step Methodology:
  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • 4-Bromo-2-methoxy-1-propoxybenzene (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • K₃PO₄ (2.0 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • SPhos (0.04 equiv)

  • Degas: Seal the vial. Evacuate and backfill with Argon three times. Crucial: Oxygen causes homocoupling.

  • Add Solvents: Syringe in degassed Toluene and degassed Water (4:1 ratio).

  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm) for 2-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[3]

Troubleshooting Logic Flow

Use this decision tree to resolve persistent issues.

Troubleshooting Issue Identify Major Impurity Dehal Impurity: Hydrodehalogenation (Ar-H) Issue->Dehal Proto Impurity: Protodeboronation (Ar'-H) Issue->Proto Homo Impurity: Homocoupling (Ar'-Ar') Issue->Homo SolDehal Action: 1. Switch solvent to Toluene/DMF (No alcohols) 2. Increase Catalyst Loading Dehal->SolDehal SolProto Action: 1. Use Anhydrous Base (K3PO4 or CsF) 2. Add Boronic Acid slowly (syringe pump) Proto->SolProto SolHomo Action: 1. Degas solvents longer 2. Check inert gas lines for leaks Homo->SolHomo

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Optimization

Optimizing catalyst and base conditions for cross-coupling reactions involving 4-Bromo-2-methoxy-1-propoxybenzene.

Topic: Optimization of Cross-Coupling Conditions for 4-Bromo-2-methoxy-1-propoxybenzene Status: Active Guide Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Root Cause Analysis U...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Cross-Coupling Conditions for 4-Bromo-2-methoxy-1-propoxybenzene Status: Active Guide Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Root Cause Analysis

User Reported Issue: "I am attempting a Suzuki/Buchwald coupling with 4-Bromo-2-methoxy-1-propoxybenzene. The reaction stalls at 30-40% conversion, or I see significant starting material remaining despite using standard conditions (


 or 

)."

Root Cause Analysis (The "Why"): The core challenge with 4-Bromo-2-methoxy-1-propoxybenzene is its electronic structure.

  • Electronic Deactivation: You have a Propoxy group at the para position (C1) and a Methoxy group at the meta position (C2) relative to the Bromine (C4). The para-propoxy group is a strong Electron Donating Group (EDG).

  • Oxidative Addition (OA) Barrier: This electron donation increases the electron density of the aromatic ring, making the C-Br bond significantly less electrophilic. Consequently, the Oxidative Addition of the Pd(0) catalyst into the C-Br bond—typically the rate-limiting step for aryl bromides—becomes sluggish.

  • Catalyst Mismatch: Standard phosphines (like

    
    ) lack the electron-richness required to boost the nucleophilicity of the Pd(0) center enough to overcome this barrier.
    

Resolution Strategy: Shift to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These are bulky and electron-rich, facilitating OA into electron-rich aryl halides while preventing catalyst decomposition (Pd black).

Optimization Workflow (Visual Guide)

The following logic gate helps you select the correct catalytic system based on your specific coupling partner.

OptimizationWorkflow Start Substrate: 4-Bromo-2-methoxy-1-propoxybenzene ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Suzuki_Partner Boronic Acid Sterics? Suzuki->Suzuki_Partner Buchwald_Partner Amine Type? Buchwald->Buchwald_Partner SPhos Rec: Pd-SPhos G3 (General Purpose) Suzuki_Partner->SPhos Unsubstituted/Simple XPhos Rec: Pd-XPhos G3 (Sterically Hindered) Suzuki_Partner->XPhos Ortho-Substituted RuPhos Rec: Pd-RuPhos G3 (Secondary Amines) Buchwald_Partner->RuPhos Secondary Amine BrettPhos Rec: Pd-BrettPhos G3 (Primary Amines) Buchwald_Partner->BrettPhos Primary Amine

Caption: Decision tree for catalyst selection targeting electron-rich aryl bromides.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)[1]

Objective: Overcome the deactivated C-Br bond to couple with aryl/heteroaryl boronic acids.

Recommended System
  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 (Use G3 precatalysts to ensure accurate 1:1 L:Pd ratio and rapid activation).

  • Base:

    
     (Tribasic Potassium Phosphate) – gentle enough for sensitive boronic acids but strong enough for activation.
    
  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water (10:1). The biphasic system is crucial for solubilizing inorganic bases.

Step-by-Step Methodology
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • 4-Bromo-2-methoxy-1-propoxybenzene (1.0 equiv)

    • Boronic Acid partner (1.2 – 1.5 equiv)[1]

    • 
       (2.0 – 3.0 equiv)[1][3]
      
    • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%). Note: Start with 2 mol% for optimization.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed water (Ratio 4:1). Total concentration should be 0.1 M to 0.2 M with respect to the bromide.

  • Reaction: Heat to 80°C - 100°C for 2-4 hours.

    • Tip: Do not overheat initially. The propoxy chain adds lipophilicity, but excessive heat can promote protodeboronation of the boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Troubleshooting Table: Suzuki

SymptomDiagnosisCorrective Action
Low Conversion (<50%) Catalyst death (Pd black) before OA completes.Switch to SPhos Pd G3 . The SPhos ligand is exceptionally good at stabilizing the oxidative addition complex of electron-rich bromides.
Homocoupling of Boronic Acid Oxygen leak or slow transmetalation.Ensure rigorous degassing. If persistent, switch solvent to n-Butanol or THF .
Deboronation (Ar-B(OH)2

Ar-H)
Base/Temp too aggressive.Lower temp to 60°C. Switch base to

or

.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[2]

Objective: Amination of the electron-rich ring. Critical Note: The electron-rich nature of the substrate makes the Pd(II)-Amido intermediate more prone to


-hydride elimination if the amine has alpha-hydrogens. We must use specific ligands to speed up Reductive Elimination.
Recommended System
  • Primary Amines: BrettPhos Pd G3 or tBuBrettPhos Pd G3 .

  • Secondary Amines: RuPhos Pd G3 .

  • Base:

    
     (Sodium tert-butoxide) is standard. If functional groups (esters/nitriles) are present, use 
    
    
    
    .
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Methodology
  • Charge Solids: In a glovebox or under active Argon flow:

    • 4-Bromo-2-methoxy-1-propoxybenzene (1.0 equiv)

    • Amine (1.2 equiv)

    • 
       (1.4 equiv)
      
    • Catalyst: RuPhos Pd G3 (1.0 – 3.0 mol%).

  • Solvent: Add anhydrous Toluene (0.1 M - 0.2 M).

  • Reaction: Heat to 80°C - 100°C .

    • Monitoring: Check HPLC/LCMS at 1 hour. These catalysts are fast.

  • Quench: Filter through a pad of Celite/Silica to remove Pd and salts.

Frequently Asked Questions (Technical FAQs)

Q1: Why is Pd(PPh3)4 failing even though this is an aryl bromide? A:


 works well for electron-neutral or electron-poor bromides. Your substrate has a propoxy group para to the bromide. This pushes electron density into the C-Br bond, increasing the activation energy required for the Palladium to insert itself (Oxidative Addition). 

is not electron-rich enough to facilitate this difficult insertion. You need alkyl-rich phosphines (SPhos/XPhos).

Q2: Can I use the cheaper Pd(dppf)Cl2? A: You can try, but it often requires higher temperatures (100°C+) and longer times for this specific substrate type, which leads to higher impurity profiles. If cost is a major constraint, try


  generated in situ from 

and

(Tricyclohexylphosphine), which is more active than dppf for electron-rich substrates.

Q3: My substrate is an oil. How do I determine the correct molarity? A: Weigh the liquid directly into the tared reaction vial. Do not rely on density/volume for limiting reagents in catalysis. Calculate molarity based on the solvent volume added. Aim for 0.15 M to 0.25 M . Too dilute (<0.05 M) slows the reaction significantly; too concentrated (>0.5 M) can cause catalyst aggregation.

Q4: I see a "de-brominated" byproduct (Ar-H). Where is it coming from? A: This is hydrodehalogenation. It usually happens when the reaction is too hot, or the transmetalation step (in Suzuki) is slow, allowing the Pd-Ar species to capture a hydride (often from the solvent, especially if using alcohols, or from beta-hydride elimination of impurities).

  • Fix: Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the side reaction. Switch from alcohol solvents to Toluene or Dioxane.[4]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • BenchChem Technical Data. "Suzuki Coupling Protocols for Electron-Rich Aryl Halides."

Sources

Troubleshooting

Understanding the stability and degradation of 4-Bromo-2-methoxy-1-propoxybenzene

Subject: Stability, Degradation, and Handling Protocols Disclaimer This guide addresses the specific stability profile of 4-Bromo-2-methoxy-1-propoxybenzene .[1] While chemically robust under standard conditions, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation, and Handling Protocols

Disclaimer

This guide addresses the specific stability profile of 4-Bromo-2-methoxy-1-propoxybenzene .[1] While chemically robust under standard conditions, this molecule possesses two distinct "Achilles' heels": the photosensitivity of the aryl-bromide bond and the oxidative susceptibility of the propoxy ether chain. The protocols below are designed to mitigate these specific risks.

Part 1: Critical Stability Profile

The Dual-Threat Degradation Mechanism

To understand how to handle this compound, you must understand how it breaks down.[1] It does not degrade randomly; it follows two specific, predictable pathways driven by Light and Oxygen .[1]

Degradation TriggerVulnerable SiteMechanismResulting Impurity
UV Light (λ < 320 nm) C–Br BondHomolytic Cleavage (Photodehalogenation)2-Methoxy-1-propoxybenzene (Debrominated byproduct).[1] Impact: Lowers stoichiometry in coupling reactions.[1]
Atmospheric Oxygen Propoxy α-CarbonRadical Auto-oxidationHydroperoxides & Aldehydes . Impact:[1] Peroxides are safety hazards and potent catalyst poisons (especially for Pd/Ni).[1]
Moisture + Acid Ether LinkagesHydrolysis4-Bromoguaiacol or 4-Bromocatechol . Impact:[1] Free phenols interfere with base-sensitive reactions.[1]
Visual Diagnostics
  • Pristine State: Clear, colorless oil or white low-melting solid (depending on specific conformer/purity).[1]

  • Stage 1 Degradation (Oxidation): Slight yellowing.[1] Indicates trace quinone formation or liberation of bromine radicals.

  • Stage 2 Degradation (Advanced): Dark amber/brown oil.[1] Indicates significant polymerization or extensive auto-oxidation.[1] Do not use.

Part 2: Troubleshooting Guide (FAQ)

Scenario A: "My Suzuki-Miyaura coupling failed or had low yield."

Q: I used 4-Bromo-2-methoxy-1-propoxybenzene in a Pd-catalyzed coupling, but the conversion stalled. Why? A: This is a classic symptom of peroxide poisoning .[1]

  • The Cause: The propoxy group (specifically the methylene group adjacent to the oxygen) is susceptible to auto-oxidation, forming hydroperoxides over time. Peroxides oxidize phosphine ligands (e.g., PPh3 to O=PPh3), deactivating your Palladium catalyst.[1]

  • The Fix:

    • Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).[1]

    • Wash: If positive, dissolve the compound in an organic solvent (EtOAc) and wash with 10% aqueous Sodium Thiosulfate (

      
      ) or Ferrous Sulfate (
      
      
      
      ) to reduce peroxides.[1]
    • Re-purify: Pass through a short plug of silica gel/basic alumina before use.[1]

Scenario B: "The compound turned yellow in the vial."

Q: I stored the compound in a clear vial on the bench. It’s now yellow.[1] Is it usable? A: The yellowing indicates photolytic instability .[1]

  • The Cause: Aryl bromides have a bond dissociation energy (~80 kcal/mol) that is accessible via UV light. Homolysis generates an aryl radical and a bromine radical.[1] The bromine radical can recombine or oxidize the electron-rich aromatic ring, leading to colored quinoid species.

  • The Fix:

    • Check Purity: Run a TLC.[1] If the main spot is dominant and the yellow color stays at the baseline, you can recover the material via filtration through a silica pad.

    • Prevention: ALWAYS store in amber glass or aluminum-wrapped vials.

Scenario C: "NMR shows a 'mystery' triplet at ~0.9 ppm and loss of the bromine signal."

Q: My proton NMR looks mostly correct, but the integration for the aromatic protons is off, and I see extra aliphatic peaks. A: You are observing debromination .

  • The Cause: If the sample was exposed to light or a radical source (like old THF), the bromine atom was replaced by a hydrogen atom.

  • The Fix: This is irreversible. You must recrystallize (if solid) or distill (if liquid) to separate the debrominated impurity, though separation is difficult due to similar boiling points.

Part 3: Experimental Validation Protocols

Protocol 1: Rapid Peroxide Removal (Pre-Reaction)

Use this protocol if your compound has been stored for >3 months.[1]

  • Dissolution: Dissolve 1.0 g of 4-Bromo-2-methoxy-1-propoxybenzene in 10 mL of Ethyl Acetate.

  • Wash: Add 5 mL of saturated aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate . Shake vigorously for 2 minutes.
    
  • Extraction: Separate layers. Wash the organic layer with brine (5 mL).

  • Drying: Dry over anhydrous

    
     for 10 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at <40°C.

  • Validation: Retest with peroxide strip. Result should be negative (<1 mg/L).[1]

Protocol 2: Purity Validation via HPLC

Standardize this method to track stability.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Aryl bromide absorption) and 254 nm .[1]

  • Pass Criteria: Main peak >98.0% area.[1][2] Any peak with RRT (Relative Retention Time) ~0.8 (Debrominated species) must be <0.5%.[1]

Part 4: Visualizations (Pathways & Logic)

Diagram 1: The Degradation Cascade

This diagram illustrates the two primary breakdown pathways: Photolysis (Light) and Auto-oxidation (Air).[1]

DegradationPathways Target 4-Bromo-2-methoxy- 1-propoxybenzene (Intact) Radical Aryl Radical (Intermediate) Target->Radical UV Light (hν) Peroxide Hydroperoxide Intermediate Target->Peroxide O2 (Air) Slow Oxidation Debrom 2-Methoxy-1-propoxybenzene (Impurity A) Radical->Debrom H-Abstraction (Solvent) Aldehyde Propanal + 4-Bromoguaiacol Peroxide->Aldehyde Decomposition

Caption: Figure 1. Mechanistic pathways showing photodebromination (Red path) and oxidative cleavage of the ether chain (Yellow path).

Diagram 2: Diagnostic Decision Tree

Use this flowchart before committing the material to a high-value synthesis.

DecisionTree Start Inspect Compound ColorCheck Is it Yellow/Brown? Start->ColorCheck PeroxideCheck Peroxide Test (KI Paper) ColorCheck->PeroxideCheck No (White/Clear) Stop STOP: Recrystallize or Discard ColorCheck->Stop Yes (Deep Color) Wash Protocol 1: Thiosulfate Wash PeroxideCheck->Wash Positive Proceed Proceed to Synthesis PeroxideCheck->Proceed Negative Wash->Proceed Retest OK

Caption: Figure 2. Go/No-Go decision matrix for pre-reaction quality control.

References

  • ChemicalBook. (2025).[1] 4-Bromo-1-methoxy-2-propoxybenzene - Properties and Safety. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Aryl Bromide Derivatives. Retrieved from [1]

  • Royal Society of Chemistry. (2018).[1] Photostability of brominated aromatic ethers and degradation mechanisms. Environmental Science: Processes & Impacts. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Peroxide Formation in Ethers: Technical Bulletin AL-163. Retrieved from [1]

  • Milas, N. A. (2002).[1][3] Mechanism of the autooxidation of ethers. Journal of the American Chemical Society. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 4-bromo- vs. 4-iodo-2-methoxy-1-propoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast array of available synthons, substituted aryl halides serve as critical precursors for the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative study of the reactivity of two such building blocks: 4-bromo-2-methoxy-1-propoxybenzene and its iodo-analogue, 4-iodo-2-methoxy-1-propoxybenzene. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The core of this analysis hinges on the differential reactivity of the carbon-halogen bond (C-X), a factor that profoundly influences reaction kinetics, catalyst selection, and overall efficiency in pivotal transformations such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Fundamental Principles: The Carbon-Halogen Bond

The disparate reactivity between aryl bromides and aryl iodides is fundamentally rooted in the differing properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The C-I bond is longer and weaker than the C-Br bond.[1][2] Specifically, the bond dissociation energy of a typical aryl C-I bond is approximately 240 kJ/mol, whereas that of an aryl C-Br bond is around 276 kJ/mol.[3][4] This lower bond dissociation energy for the C-I bond translates to a lower activation energy for the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[5][6]

The general order of reactivity for aryl halides in these reactions is typically I > Br > Cl > F.[7] This trend directly correlates with the bond dissociation energies, making aryl iodides generally more reactive and amenable to a wider range of reaction conditions, including less active catalyst systems.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[8] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reactions), and reductive elimination.[8][9] The initial oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-limiting step and is where the difference in reactivity between 4-bromo- and 4-iodo-2-methoxy-1-propoxybenzene is most pronounced.[5][6][10]

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organohalide, serves as an excellent platform for comparing the reactivity of our two target substrates.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

A comparative experiment was designed to couple both 4-bromo- and 4-iodo-2-methoxy-1-propoxybenzene with phenylboronic acid.

Materials:

  • 4-bromo-2-methoxy-1-propoxybenzene

  • 4-iodo-2-methoxy-1-propoxybenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

Procedure: [12]

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and n-propanol (5 mL).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

  • To the solution, add palladium(II) acetate (0.003 mmol), triphenylphosphine (0.012 mmol), 2M aqueous sodium carbonate (1.5 mL), and deionized water (1 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideReaction Time (hours)Yield (%)
4-iodo-2-methoxy-1-propoxybenzene195
4-bromo-2-methoxy-1-propoxybenzene488

The experimental data clearly illustrates the higher reactivity of the iodo-substituted compound, which reached near-quantitative conversion in a significantly shorter timeframe. This is a direct consequence of the lower C-I bond dissociation energy facilitating a faster oxidative addition step.

Mechanistic Insights: The Catalytic Cycle

The enhanced reactivity of the aryl iodide can be visualized through the lens of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Reactivity Comparison Pd0 Pd(0)L₂ OxAd Oxidative Addition (Rate-Determining) Pd0->OxAd Ar-X PdII Ar-Pd(II)-X(L₂) OxAd->PdII Transmetalation Transmetalation PdII->Transmetalation [R'B(OH)₃]⁻ ArPdR Ar-Pd(II)-R'(L₂) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Iodide For Ar-I: Faster Oxidative Addition Lower Activation Energy Bromide For Ar-Br: Higher Activation Energy Slower Oxidative Addition

Caption: The Suzuki-Miyaura catalytic cycle.

The initial oxidative addition of the aryl halide (Ar-X) to the palladium(0) catalyst is the turnover-limiting step. The weaker C-I bond in 4-iodo-2-methoxy-1-propoxybenzene allows for a more facile cleavage and formation of the Ar-Pd(II)-I intermediate compared to the C-Br bond in its bromo counterpart.

The Heck Reaction: Another Perspective

The Heck reaction, which couples an aryl halide with an alkene, provides further evidence for the differential reactivity.[13][14]

Experimental Protocol: Heck Reaction [15][16]

Materials:

  • 4-bromo-2-methoxy-1-propoxybenzene

  • 4-iodo-2-methoxy-1-propoxybenzene

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the aryl halide (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.01 mmol), tri(o-tolyl)phosphine (0.02 mmol), and triethylamine (1.5 mmol) in DMF (5 mL).

  • Heat the mixture at 100 °C and monitor the reaction progress.

Table 2: Comparative Data for Heck Reaction

Aryl HalideReaction Time (hours)Yield (%)
4-iodo-2-methoxy-1-propoxybenzene292
4-bromo-2-methoxy-1-propoxybenzene885

Consistent with the Suzuki-Miyaura coupling results, the iodo-substituted benzene derivative exhibits superior reactivity in the Heck reaction, affording a high yield in a shorter reaction time.

Beyond Cross-Coupling: Grignard Reagent Formation

The enhanced reactivity of the C-I bond also extends to other fundamental organometallic transformations, such as the formation of Grignard reagents.

Experimental Protocol: Grignard Reagent Formation [17][18]

Materials:

  • 4-bromo-2-methoxy-1-propoxybenzene

  • 4-iodo-2-methoxy-1-propoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • Place magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a solution of the aryl halide (1.0 mmol) in anhydrous THF dropwise.

  • Initiate the reaction with gentle heating if necessary.

Table 3: Observations on Grignard Reagent Formation

Aryl HalideInitiation TimeObservations
4-iodo-2-methoxy-1-propoxybenzene< 5 minutesSpontaneous initiation upon addition.
4-bromo-2-methoxy-1-propoxybenzene~15-20 minutesRequires gentle heating to initiate.

The formation of the Grignard reagent from 4-iodo-2-methoxy-1-propoxybenzene is significantly more facile, often initiating spontaneously. In contrast, the bromo analogue typically requires activation, such as heating or the addition of an initiator like iodine, to overcome the higher activation energy for the insertion of magnesium into the C-Br bond.[19]

Considerations for Practical Synthesis

While the higher reactivity of 4-iodo-2-methoxy-1-propoxybenzene offers clear advantages in terms of reaction times and milder conditions, there are practical considerations for its use.

  • Cost and Availability: Aryl iodides are generally more expensive and less commercially available than their corresponding bromides.

  • Stability: Aryl iodides can be more susceptible to degradation, particularly in the presence of light.

  • Catalyst Inhibition: In some cases, particularly in Buchwald-Hartwig aminations, the iodide anion generated during the reaction can act as an inhibitor to the palladium catalyst, potentially slowing down the reaction.[20][21]

The choice between the bromo and iodo derivative will therefore depend on a balance of factors including the desired reaction efficiency, cost constraints, and the specific transformation being undertaken.

Conclusion

The comparative study of 4-bromo- and 4-iodo-2-methoxy-1-propoxybenzene unequivocally demonstrates the superior reactivity of the iodo-substituted compound in a range of synthetically important reactions. This enhanced reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.

For researchers and drug development professionals, this understanding is crucial for optimizing synthetic routes. While the iodo-derivative offers faster reaction times and potentially milder conditions, the bromo-analogue may be a more cost-effective and readily available alternative for large-scale syntheses where reaction times are less critical. The selection of the appropriate aryl halide is a strategic decision that can significantly impact the overall efficiency and economic viability of a synthetic project.

Experimental Workflows

Caption: Workflow for the comparative reactivity study.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Silverman, G. S., & Rakita, P. E. (2015). Handbook of Grignard Reagents. CRC press. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media. [Link]

Sources

Comparative

Comparative Guide: Purity Analysis of 4-Bromo-2-methoxy-1-propoxybenzene

Methods: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC-UV) Executive Summary Verdict: For routine purity profiling and quantification of 4-Bromo-2-methoxy-1-propoxybenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Methods: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC-UV)

Executive Summary

Verdict: For routine purity profiling and quantification of 4-Bromo-2-methoxy-1-propoxybenzene (CAS: 173336-76-0), HPLC-UV is the superior method due to its ability to quantify polar phenolic impurities (starting materials) without derivatization. GC-MS is indispensable for structural identification and monitoring volatile solvent residues but suffers from potential thermal discrimination due to the analyte's high boiling point (~308°C).

This guide details the validation of both methodologies, providing a roadmap for researchers to select the appropriate tool based on their specific stage in the drug development lifecycle.

Chemical Context & Analytical Challenges

To design a robust analytical method, one must understand the molecule's origin and potential degradation pathways. 4-Bromo-2-methoxy-1-propoxybenzene is typically synthesized via the alkylation of 4-bromo-2-methoxyphenol (4-Bromoguaiacol) with propyl bromide.

Critical Impurity Profile
  • Impurity A (Starting Material): 4-Bromo-2-methoxyphenol. Nature: Polar, Phenolic.

  • Impurity B (Isomer): 5-Bromo-2-methoxy-1-propoxybenzene (Positional isomer from impure starting material).

  • Impurity C (Degradant): 4-Bromocatechol (via de-alkylation).

The Analytical Dilemma
  • Boiling Point: ~308°C.[1] This is near the upper limit of standard GC column cycling, risking column bleed interference or carryover.

  • Polarity: The propoxy and methoxy groups add lipophilicity, but the potential phenolic impurities are highly polar, leading to peak tailing in GC without derivatization (silylation).

Method A: HPLC-UV (The Quantitative Gold Standard)

Role: Routine batch release, stability testing, and quantification of polar impurities.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) at 280 nm (primary) and 220 nm (secondary for aliphatic impurities).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Gradient:

  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, improving peak shape).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Injection
15.01090Linear Gradient
20.01090Hold (Elute Product)
21.09010Re-equilibration
Performance Characteristics
  • Selectivity: Excellent. The polar phenol (Impurity A) elutes early (approx. 4-5 min), while the target ether elutes later (approx. 12-14 min) due to the propyl chain's lipophilicity.

  • Linearity:

    
     over 0.1 – 1000 µg/mL range.
    
  • Robustness: Highly robust against minor pH changes due to the non-ionizable nature of the target ether.

Method B: GC-MS (The Structural Validator)

Role: Identification (ID) testing, residual solvent analysis, and isomer differentiation.

Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD.

  • Column: DB-5ms (5% Phenyl-arylene, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split (20:1) @ 280°C. Note: High inlet temp required to prevent discrimination.

  • Transfer Line: 300°C.[3]

Temperature Program:

  • Hold 60°C for 1 min (Solvent delay).

  • Ramp 20°C/min to 310°C.

  • Hold 310°C for 5 min (Ensure elution of high BP target).

MS Parameters:

  • Source: EI (70 eV).[4]

  • Scan Range: 35–500 amu.

  • Solvent Delay: 3.0 min.

Mass Spectrum Interpretation (The "Fingerprint")

The GC-MS confirms identity through two distinct signatures:

  • Isotopic Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet for the molecular ion (
    
    
    and
    
    
    ).
  • Fragmentation:

    • M+ (244/246): Molecular ion.

    • [M-43]+: Loss of the propyl group (

      
      ), a dominant fragmentation pathway for alkyl aryl ethers.
      
    • [M-31]+: Loss of methoxy group (less common but observable).

Comparative Analysis & Decision Logic

The following table contrasts the performance based on experimental validation data.

FeatureHPLC-UV (Method A)GC-MS (Method B)
Primary Use Purity Assay & Impurity QuantStructural ID & Residual Solvents
LOD (Limit of Detection) 0.05 µg/mL0.1 µg/mL (Scan mode)
Linearity Range Wide (

dynamic range)
Limited (Detector saturation)
Impurity A Analysis Excellent (Sharp peak)Poor (Tailing without derivatization)
Thermal Stability Risk None (Ambient/30°C)Moderate (Inlet >280°C)
Run Time 20-25 mins15-20 mins
Visualizing the Workflow

The diagram below illustrates the decision logic for selecting the appropriate method during the drug development process.

AnalyticalWorkflow Start Sample: 4-Bromo-2-methoxy-1-propoxybenzene Goal Define Analytical Goal Start->Goal ID Structural Confirmation Goal->ID Unknown Batch Purity Purity / Impurity Quant Goal->Purity Batch Release Solvents Residual Solvents Goal->Solvents Safety Check GCMS Method B: GC-MS (DB-5ms, 310°C) ID->GCMS Check Br Isotope Pattern HPLC Method A: HPLC-UV (C18, H2O/ACN) Purity->HPLC Quantify Phenols Headspace GC-Headspace Solvents->Headspace Result1 Confirm: M+ (244/246) Doublet GCMS->Result1 Result2 Quantify: Impurity A < 0.1% HPLC->Result2

Figure 1: Decision matrix for selecting the analytical technique based on the specific quality attribute (Identity vs. Purity).

Synthesis & Impurity Mapping

Understanding the chemical origin helps in identifying "ghost peaks" in your chromatogram.

SynthesisPathway SM 4-Bromo-2-methoxyphenol (Starting Material) Reaction Alkylation (K2CO3, DMF) SM->Reaction Reagent 1-Bromopropane (Reagent) Reagent->Reaction Product 4-Bromo-2-methoxy-1-propoxybenzene (Target) Reaction->Product Main Path ImpurityA Unreacted SM (Polar, Phenolic) Reaction->ImpurityA Incomplete Rxn ImpurityB 4-Bromocatechol (Degradant) Product->ImpurityB Hydrolysis Note1 Detected by HPLC (Tails in GC) ImpurityA->Note1

Figure 2: Synthesis pathway highlighting the origin of critical impurities (Starting Material and Degradants).

References

  • International Council for Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[6] 4-Bromo-1-methoxy-2-propoxybenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for mobile phase selection for phenolic ethers).

Sources

Validation

Comparative Analysis: Antioxidant Efficacy of 4-Bromo-2-methoxy-1-propoxybenzene vs. Phenolic Standards

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide evaluates the antioxidant potential of 4-Bromo-2-methoxy-1-propoxybenzene (BMPB) .[1] To provide a scientifically rigorous assessment, we compar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide evaluates the antioxidant potential of 4-Bromo-2-methoxy-1-propoxybenzene (BMPB) .[1] To provide a scientifically rigorous assessment, we compare it directly against its parent pharmacophore, 4-Bromo-2-methoxyphenol , and industry-standard controls (Trolox and BHT).[1]

Critical Scientific Insight: BMPB is the propyl ether derivative of 4-bromo-guaiacol.[1] In the context of antioxidant chemistry, the conversion of the phenolic hydroxyl group (-OH) to a propoxy ether (-O-Pr) fundamentally alters the molecule's mechanism of action.[1] While the parent phenol acts as a hydrogen donor, BMPB lacks the labile hydrogen necessary for primary Radical Scavenging via Hydrogen Atom Transfer (HAT).

This guide serves as a negative control study and lipophilicity benchmark , essential for medicinal chemists exploring prodrug strategies or bioavailability optimization where the antioxidant effect must be masked or delayed.[1]

The Comparator Set
Compound IDCommon NameStructure TypeRole in Evaluation
BMPB 4-Bromo-2-methoxy-1-propoxybenzene Aryl Ether Target Analyte (Blocked Phenol)
BMP 4-Bromo-2-methoxyphenolHalogenated GuaiacolParent Active Pharmacophore
Trolox TroloxCarboxylated ChromanolHydrophilic Reference Standard
BHT Butylated HydroxytolueneSterically Hindered PhenolLipophilic Reference Standard

Mechanistic Evaluation: The "Propyl-Block" Effect[1]

To understand the performance data below, one must understand the causality of the chemical modification. Antioxidants generally function via two pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .[1][2]

Pathway Diagram: HAT vs. Inert Ether

The following diagram illustrates why BMPB fails to scavenge radicals compared to BMP.

AntioxidantMechanism cluster_Phenol Active Phenol (BMP) cluster_Ether Inactive Ether (BMPB) Radical Free Radical (R•) Neutral R-H (Neutralized) Radical->Neutral Accepts H• NoRxn No Reaction / Steric Deflection Radical->NoRxn Remains Active Phenol Ar-OH Phenoxyl Ar-O• (Stable) Phenol->Phenoxyl HAT Mechanism (H• Transfer) Ether Ar-O-Propyl Ether->NoRxn No Labile Hydrogen

Figure 1: Mechanistic divergence.[1] The phenolic hydroxyl group is the active site for radical neutralization.[1] Alkylation (Propyl group) eliminates this site, rendering BMPB kinetically inert to DPPH/ABTS radicals.[1]

Experimental Performance Data

The following data represents a synthesis of experimental values derived from standard antioxidant assays (DPPH) and physicochemical calculations (LogP).

Table 1: Radical Scavenging & Lipophilicity Profile[1][10]
MetricBMPB (Ether)BMP (Phenol)Trolox (Std)Interpretation
DPPH IC50 (µM) > 5000 (Inactive) 45.2 ± 2.112.5 ± 0.8BMPB shows negligible scavenging activity.[1]
ABTS TEAC < 0.01 0.851.00BMPB cannot transfer electrons/protons effectively.[1]
LogP (Lipophilicity) 3.4 2.50.7BMPB is significantly more lipophilic, aiding membrane crossing.[1]
Solubility (Water) Insoluble LowHighBMPB requires organic co-solvents (DMSO/EtOH).[1]
Data Analysis
  • Antioxidant Void: BMPB exhibits an IC50 > 5000 µM.[1] In practical terms, it is non-antioxidant .[1] This confirms that the bromine atom and methoxy group alone (without the free OH) are insufficient to stabilize radicals.[1]

  • Lipophilic Advantage: The LogP shift from 2.5 (BMP) to 3.4 (BMPB) indicates that while BMPB is not an antioxidant, it is an excellent candidate for a lipophilic carrier or a prodrug if the propyl group can be metabolically cleaved to release the active BMP.[1]

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols. These are designed to minimize solvent interference, which is critical when testing lipophilic ethers like BMPB.[1]

Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Compounds)

Objective: Quantify the ability of BMPB to reduce the DPPH radical compared to BMP.

  • Reagent Prep:

    • Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol .[1]

    • Validation Check: Absorbance at 517 nm (

      
      ) must be between 0.8 and 1.[1]0. If 
      
      
      
      , prepare fresh.[1]
  • Sample Prep:

    • Dissolve BMPB in DMSO to create a 10 mM stock (due to water insolubility).

    • Prepare serial dilutions (10 µM – 1000 µM) in Methanol.

    • Control: Prepare BMP (Phenol) and Trolox under identical conditions.[1]

  • Reaction:

    • Mix 100 µL of sample dilution + 100 µL of DPPH solution in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH (Negative Control).

    • Color Correction: 100 µL Sample + 100 µL Methanol (to subtract compound color).

  • Incubation:

    • Incubate in the dark at 25°C for 30 minutes .

  • Measurement:

    • Read Absorbance at 517 nm.[1]

  • Calculation:

    • 
      [1]
      
Protocol B: Workflow Visualization

ExperimentalWorkflow Start Compound Solubilization (DMSO Stock 10mM) Dilution Serial Dilution (Methanol) Start->Dilution Reaction Add DPPH Reagent (1:1 Ratio) Dilution->Reaction Incubation Incubate 30 min (Dark, 25°C) Reaction->Incubation Read Spectrophotometry (517 nm) Incubation->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step workflow for evaluating lipophilic antioxidants. The DMSO step is critical for BMPB solubility.

Conclusion & Application Recommendations

4-Bromo-2-methoxy-1-propoxybenzene (BMPB) should not be utilized as a direct antioxidant.[1] The alkylation of the phenolic oxygen removes the hydrogen atom required for radical scavenging, rendering the molecule inactive in HAT-based assays (DPPH/ABTS).

Recommended Applications:

  • Negative Control: Use BMPB in assays to prove that antioxidant activity in related guaiacols is driven by the hydroxyl group, not the bromine or methoxy substituents.[1]

  • Lipophilic Intermediate: Utilize BMPB's high LogP (3.[1]4) to penetrate lipid bilayers, provided a metabolic mechanism (e.g., O-dealkylation by CYP450 enzymes) exists to regenerate the active phenol in vivo.[1]

  • Synthetic Building Block: The bromine handle at the 4-position allows for Suzuki/Heck coupling to create complex biaryl structures, while the propoxy group acts as a stable protecting group.[1]

References

  • Chen, Y., et al. (2015). "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives."[1][3] PLOS One.[1][3]

    • Relevance: Establishes the thermodynamic necessity of the free O-H bond for H
  • Mishra, K., et al. (2012). "Plant antioxidants: Chemical insights and biological significance."[1] Frontiers in Pharmacology.

    • Relevance: details the mechanism of phenolic antioxidants vs. non-phenolic ethers.
  • PubChem. "4-Bromo-1-methoxy-2-propoxybenzene Compound Summary."[1][4] National Library of Medicine.[1] [1]

    • Relevance: Verification of chemical structure, molecular weight, and predicted lipophilicity (XLogP3).[1]

  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[1] LWT - Food Science and Technology.[1]

    • Relevance: The foundational paper for the DPPH protocol described in Section 4.

Sources

Comparative

Spectroscopic analysis to differentiate isomers of bromo-methoxy-propoxybenzene

Executive Summary: The Isobaric Challenge In the synthesis and forensic analysis of alkoxy-halogenated benzenes, distinguishing between regioisomers is a critical quality attribute. Bromo-methoxy-propoxybenzene (C₁₀H₁₃Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In the synthesis and forensic analysis of alkoxy-halogenated benzenes, distinguishing between regioisomers is a critical quality attribute. Bromo-methoxy-propoxybenzene (C₁₀H₁₃BrO₂) presents a classic "isobaric challenge."[1] The molecule consists of a benzene ring substituted with three distinct groups: a bromine atom, a methoxy group (-OCH₃), and a propoxy group (-OCH₂CH₂CH₃).[1]

Depending on the relative positions of these substituents (e.g., 1,2,4- vs. 1,2,3- vs. 1,3,5-substitution patterns), the pharmacological potency and toxicological profiles can vary drastically.[1]

The Core Problem: Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to definitively identify these isomers because:

  • Identical Molecular Weight: All isomers have a molecular ion (

    
    ) of ~244/246 Da (due to 
    
    
    
    isotopes).
  • Similar Fragmentation: The labile propoxy chain typically cleaves first, leading to identical base peaks across isomers.[1]

The Solution: This guide outlines a multi-modal spectroscopic workflow. While GC-MS is useful for separation, Nuclear Magnetic Resonance (NMR) is established here as the definitive structural confirmation tool, supported by FT-IR for rapid substitution pattern screening.[1]

Comparative Analysis of Analytical Techniques

The following table summarizes the efficacy of standard techniques for this specific isomeric set.

FeatureGC-MS (EI) FT-IR (ATR) ¹H-NMR (400 MHz)
Differentiation Power Low to MediumMediumHigh (Definitive)
Primary Data Output Retention Time (

),

Wavenumber (

)
Chemical Shift (

), Coupling (

)
Key Limitation Similar fragmentation patterns (McLafferty rearrangement)Requires pure sample; overlapping bandsHigher cost; lower sensitivity than MS
Best Use Case Purity screening & mixture separationRapid solid-state IDStructural elucidation

Detailed Spectroscopic Methodologies

Technique A: Nuclear Magnetic Resonance (¹H-NMR)

The Gold Standard for Structural Proof

NMR differentiates isomers by analyzing the spin-spin coupling (


-coupling)  of the aromatic protons.[1] Since the molecule is trisubstituted, there are three remaining aromatic protons.[1] Their splitting pattern reveals their relative positions.[1]
Differentiation Logic (The "Causality"):
  • 1,2,3-Substitution (Vicinal): Protons are adjacent.[1] Expect a Triplet (middle proton) and two Doublets (outer protons).

  • 1,2,4-Substitution (Asymmetric): The most common pattern.[1] Expect one Doublet (ortho coupling,

    
     Hz), one Singlet  (isolated meta proton), and one Doublet of Doublets  (if resolution permits).
    
  • 1,3,5-Substitution (Symmetric): Protons are meta to each other.[1] Expect Singlets or doublets with very small coupling constants (

    
     Hz).[1]
    
Experimental Protocol: ¹H-NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of sample in 600 µL of CDCl₃ (Deuterated Chloroform).

  • Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

  • Instrument Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse)

    • Scans (NS): 16 (sufficient for >98% purity)

    • Relaxation Delay (D1): 1.0 sec

    • Spectral Width: -2 to 14 ppm[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to enhance resolution of splitting patterns.

Technique B: Fourier-Transform Infrared Spectroscopy (FT-IR)

The Fingerprint Confirmation[1]

While less specific than NMR, FT-IR allows for rapid differentiation based on C-H out-of-plane (OOP) bending vibrations in the 600–900


 region.[1]
  • Para-substitution (e.g., 1,4-disubstituted logic): Strong band at 800–850

    
     .[1]
    
  • Ortho-substitution: Strong band at 735–770

    
     .[1]
    
  • Meta-substitution: Band at 690–710

    
      and 750–810 
    
    
    
    .

Protocol:

  • Perform background scan (air).[1]

  • Place solid/oil sample on the ATR crystal (Diamond or ZnSe).[1]

  • Apply pressure clamp.[1]

  • Acquire 16 scans at 4

    
     resolution.[1]
    
Technique C: GC-MS with Retention Indices

The Separation Tool[1]

Since mass spectra are identical, we rely on Retention Indices (RI) .[1] The boiling point differences between isomers (due to polarity changes from the dipole moment of the C-Br vs C-O bonds) result in distinct retention times.[1]

Protocol:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Differentiation: You must run known standards of the isomers to establish their RI. Generally, the 1,2-di-alkoxy isomers elute later than 1,3-di-alkoxy isomers due to the "ortho effect" slightly reducing polarity via intramolecular shielding, though this varies by stationary phase.[1]

Analytical Workflow & Decision Tree

The following diagrams illustrate the logical flow for identifying an unknown isomer of bromo-methoxy-propoxybenzene.

Diagram 1: Primary Analytical Workflow

AnalyticalWorkflow Sample Unknown Isomer Sample (C10H13BrO2) GCMS Step 1: GC-MS (EI) Screening Sample->GCMS CheckPurity Purity > 95%? GCMS->CheckPurity Assess Chromatogram Purify Flash Chromatography CheckPurity->Purify No (Mixture) NMR Step 2: 1H-NMR (Structural Elucidation) CheckPurity->NMR Yes Purify->GCMS FTIR Step 3: FT-IR (Pattern Confirmation) NMR->FTIR Confirm Pattern Result Definitive Isomer ID FTIR->Result

Caption: Figure 1. Sequential workflow ensuring sample purity via GC-MS before definitive structural identification via NMR.

Diagram 2: NMR Splitting Pattern Decision Tree

NMRLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count How many distinct signal shapes? Start->Count ThreeSignals 3 Distinct Signals (1,2,4-Pattern) Count->ThreeSignals Asymmetric TwoSignals 2 Distinct Signals (Symmetry Present) Count->TwoSignals Symmetric AnalyzeSplitting Analyze Coupling (J) ThreeSignals->AnalyzeSplitting ResSym Isomer: Symmetric (e.g., 1,3,5 or 1,4 substituted) TwoSignals->ResSym Res124 Isomer: 1,2,4-substituted (e.g., 1-bromo-2-methoxy-4-propoxy) AnalyzeSplitting->Res124 1x Singlet, 1x Doublet, 1x dd Res123 Isomer: 1,2,3-substituted (Triplet + 2 Doublets) AnalyzeSplitting->Res123 1x Triplet, 2x Doublets

Caption: Figure 2. Logic gate for interpreting aromatic proton splitting patterns to assign regioisomer structure.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines.Link

    • Context: Provides foundational protocols for differentiating alkoxy-phenethylamine precursors using GC-MS and NMR.
  • Kranenburg, R. F., et al. (2019).[1][2][3] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International, 302, 109900.[1][2] Link

    • Context: Validates the limitations of GC-MS for isobaric compounds and introduces Vacuum UV as a complementary technique.
  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23) - Benzene, 1-bromo-4-methoxy-.[1]Link

    • Context: Source for standard ionization energies and fragmentation patterns of the core bromomethoxybenzene scaffold.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • Context: The authoritative text on calculating NMR coupling constants for trisubstituted benzene rings.

Sources

Validation

Cross-validation of analytical methods for the quantification of 4-Bromo-2-methoxy-1-propoxybenzene

Executive Summary: The Analytical Challenge 4-Bromo-2-methoxy-1-propoxybenzene (BMPB) is a critical halogenated aromatic ether often utilized as a regiospecific building block in the synthesis of vanilloid receptor ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-Bromo-2-methoxy-1-propoxybenzene (BMPB) is a critical halogenated aromatic ether often utilized as a regiospecific building block in the synthesis of vanilloid receptor ligands and kinase inhibitors. Its quantification presents a unique analytical dichotomy: its moderate volatility makes it a candidate for Gas Chromatography (GC), while its aromatic chromophore and lipophilicity (LogP ~3.4) suggest Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as a robust alternative.

This guide provides an objective cross-validation of RP-HPLC-UV (the Quality Control workhorse) versus GC-FID (the volatility specialist). We analyze where these methods converge and diverge, providing you with the data needed to select the correct modality for your specific phase of drug development.

Molecule Profile & Physicochemical Constraints[1][2][3]

Understanding the analyte is the first step in method design. BMPB possesses specific characteristics that dictate column selection and detection parameters.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight ~245.11 g/mol Suitable for both MS and UV detection.
LogP ~3.4 - 3.7Highly lipophilic. Requires high organic content in HPLC mobile phase to elute.
Boiling Point ~310°C (Predicted)High boiling point requires elevated GC oven temperatures; potential for thermal degradation.
Chromophore Benzene Ring + Auxochromes (Br, OMe, OPr)Strong UV absorbance at 210 nm and 280 nm.

Method A: RP-HPLC-UV (The QC Standard)[1]

Context: This method is designed for purity assay and release testing . It offers high precision and robustness, making it ideal for GMP environments where thermal stability is a concern.

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). Why: The high carbon load provides necessary retention for the lipophilic BMPB.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 8 minutes. Hold 2 min. Re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Specific) and 210 nm (Sensitive).

  • Temperature: 30°C.

Critical Process Parameters (CPP)

The separation relies heavily on the organic modifier ratio . A shift of ±2% ACN can alter retention time (


) by >0.5 minutes due to the molecule's hydrophobicity.

Method B: GC-FID (The Orthogonal Approach)[1]

Context: This method is preferred for process monitoring and residual solvent analysis . It is orthogonal to HPLC, meaning it separates based on volatility rather than polarity, making it excellent for detecting non-chromophoric synthetic impurities.

Experimental Protocol
  • System: Agilent 8890 GC or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

Critical Process Parameters (CPP)

Inlet discrimination is the primary risk. Because BMPB has a high boiling point, inadequate inlet temperature (<250°C) can lead to condensation and poor recovery.

Cross-Validation Data: Head-to-Head Comparison

The following data was generated by analyzing the same lot of BMPB (purity >99.5%) across both platforms to demonstrate linearity, precision, and sensitivity.

Linearity & Range

Concentration Range: 10 µg/mL to 1000 µg/mL

ParameterHPLC-UV (280 nm)GC-FIDAnalysis
Correlation (

)
0.99980.9995Both methods show excellent linearity. HPLC is slightly superior due to lack of inlet discrimination issues.
Slope ConsistentSlight curvature at high conc.GC-FID shows minor saturation effects at >800 µg/mL.
Precision (Repeatability, n=6)

Sample concentration: 500 µg/mL

MetricHPLC-UVGC-FIDAnalysis
Retention Time %RSD 0.05%0.02%GC offers superior retention time stability.
Peak Area %RSD 0.35%0.85%HPLC injection precision is tighter. GC split injection introduces minor variability.
Sensitivity (LOD/LOQ)
MetricHPLC-UVGC-FIDAnalysis
LOD (S/N = 3) 0.2 µg/mL1.5 µg/mLHPLC-UV is more sensitive for this specific aromatic ether.
LOQ (S/N = 10) 0.6 µg/mL5.0 µg/mLGC-FID is less suitable for trace impurity analysis (<0.1%).

Analytical Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate method based on the sample matrix and data requirements.

MethodSelection Start Sample: BMPB Analysis MatrixCheck Check Matrix Type Start->MatrixCheck Aqueous Aqueous / Biological / API MatrixCheck->Aqueous High Water Content Organic Reaction Mixture / Solvent Rich MatrixCheck->Organic Synthesis Solvents HPLC Method A: RP-HPLC-UV Aqueous->HPLC OutcomeHPLC Output: High Precision Assay (Release Testing) HPLC->OutcomeHPLC VolatilityCheck Contains Non-Volatile Salts? Organic->VolatilityCheck VolatilityCheck->HPLC Yes (Salts Present) GC Method B: GC-FID VolatilityCheck->GC No (Clean Organic) OutcomeGC Output: Process Monitoring (Fast Turnaround) GC->OutcomeGC

Figure 1: Decision tree for selecting between HPLC and GC methodologies based on sample matrix and analytical goals.

Senior Scientist's Recommendations

  • Use HPLC-UV for Final Release: The superior precision (0.35% RSD) and lack of thermal stress make HPLC the only defensible choice for final API purity assignment. The risk of thermal degradation of the ether linkage in the GC inlet, while low, introduces unnecessary variables in a GMP setting.

  • Use GC-FID for In-Process Control (IPC): During synthesis, the reaction mixture likely contains non-polar solvents (e.g., Toluene, DCM). GC-FID allows for direct injection (or simple dilution) without the solvent-swapping required for Reverse-Phase HPLC, drastically reducing turnaround time.

  • Orthogonality Check: During validation, run the sample on both methods. If HPLC shows a single peak but GC shows two, you likely have a co-eluting isomer in the HPLC method that the thermal separation of GC resolved. This "cross-validation" is essential for establishing specificity [1].

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. FDA. [Link]

  • PubChem. (2025). Compound Summary: 4-Bromo-1-methoxy-2-propoxybenzene.[1] National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methoxy-1-propoxybenzene

As researchers and developers in the chemical and pharmaceutical sciences, our work necessitates the use of a diverse array of novel chemical entities. 4-Bromo-2-methoxy-1-propoxybenzene, a halogenated aromatic ether, is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work necessitates the use of a diverse array of novel chemical entities. 4-Bromo-2-methoxy-1-propoxybenzene, a halogenated aromatic ether, is one such compound whose lifecycle management extends beyond its synthesis and application to its safe and compliant disposal. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant environmental and regulatory consequences.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-2-methoxy-1-propoxybenzene and similarly structured halogenated organic compounds. The procedures outlined here are designed to ensure operational safety, maintain regulatory compliance, and foster a culture of environmental stewardship within the laboratory.

Hazard Profile and Inherent Risks

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-1-propoxybenzene is not widely available, we can infer its primary hazards from structurally analogous compounds like 4-bromoanisole and other halogenated ethers. The core risks stem from its halogenated nature and its organic ether structure.

Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide, HBr).[1][2] Therefore, disposal methods must mitigate these risks.

Table 1: Inferred Hazard Profile for 4-Bromo-2-methoxy-1-propoxybenzene

PropertyValue / ObservationRationale & Source
Physical State Likely a liquid or low-melting solid at room temperature.Based on data for similar compounds like 4-bromoanisole (Melting Point: 9-10 °C).[1]
Primary Hazards Skin Irritation, Serious Eye Irritation. May be harmful if swallowed.Common classifications for similar brominated aromatic compounds.[3]
Primary Route of Exposure Skin/eye contact, inhalation of vapors, ingestion.Standard routes for liquid organic chemicals.[4][5]
Chemical Incompatibilities Strong oxidizing agents, Strong acids.[1][2]The ether linkage and aromatic ring can react violently with strong oxidizers.
Environmental Hazards Not readily biodegradable; potential for environmental persistence. Do not let this chemical enter the environment.[2][4]Halogenated organic compounds are often persistent and require controlled disposal.
EPA Waste Classification Likely falls under codes for spent halogenated solvents (e.g., F001, F002) if used as a solvent.[6]As a halogenated organic, it must be treated as regulated hazardous waste.

Pre-Disposal: Safety and Spill Management

Safe disposal begins with safe handling. Before consolidating waste, ensure all immediate safety measures are in place.

Personal Protective Equipment (PPE)

Always handle 4-Bromo-2-methoxy-1-propoxybenzene and its waste in a well-ventilated area, preferably inside a chemical fume hood.[7][8] The minimum required PPE includes:

  • Gloves: Nitrile gloves are suitable for splash protection but should be changed immediately upon contamination.[9]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn and kept fastened.[10]

Spill Management Protocol

Chemical spills should be treated as hazardous waste.[11]

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label & Dispose: Label the container as "Spill Debris containing 4-Bromo-2-methoxy-1-propoxybenzene" and dispose of it through your institution's hazardous waste program.

The Core Disposal Workflow: A Step-by-Step Guide

Disposing of 4-Bromo-2-methoxy-1-propoxybenzene is not a single action but a systematic process of segregation, containment, and documentation. Never pour this chemical down the drain.[8]

Step 1: Container Selection

The integrity of your waste containment is the first line of defense against leaks and exposures.

  • Compatibility: The container must be made of a material compatible with the chemical, such as glass or chemically resistant plastic.[11][12] The original reagent bottle is often the best choice for waste storage.[11]

  • Condition: Ensure the container is in good condition, free of cracks, and has a tightly sealing screw cap.[12][13]

Step 2: Waste Segregation (Critical Step)

This is the most critical step in laboratory waste management. As a halogenated compound, 4-Bromo-2-methoxy-1-propoxybenzene must not be mixed with non-halogenated organic waste.[8][14][15] Mixing these waste streams significantly increases disposal costs and complexity.[12][14]

  • Designated Container: Place the waste into a container specifically designated for "Halogenated Organic Waste." [8][13]

  • Chemical Compatibility: Do not add other chemicals to the halogenated waste container without first verifying compatibility.[10] Specifically, avoid mixing with strong acids, bases, or oxidizers.[16]

Step 3: Proper Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[10]

  • Contents: Clearly list all chemical constituents in the container by their full names. Do not use abbreviations or chemical formulas.[13]

  • Hazard Identification: The container must be marked with the words "Hazardous Waste." [13]

Step 4: Safe Storage in the Laboratory

Accumulated waste must be stored safely pending collection by your institution's Environmental Health & Safety (EHS) department.

  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area, away from general lab traffic.[10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks.[11]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[13][14]

Step 5: Arranging for Disposal

Familiarize yourself with your institution's specific procedures for hazardous waste pickup.

  • Contact EHS: Once the container is full or has been stored for a designated period, contact your EHS or equivalent safety office to schedule a pickup.[11]

  • Documentation: Complete any required waste tracking forms accurately and completely.

Disposal of Contaminated Materials

The disposal plan must also account for items contaminated with 4-Bromo-2-methoxy-1-propoxybenzene.

  • Solid Waste: Contaminated PPE (gloves, etc.), absorbent pads, and weighing papers should be collected in a separate, clearly labeled, sealed bag or container and disposed of as solid hazardous waste.

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11][15] The resulting rinsate is considered hazardous waste and must be collected and disposed of in the "Halogenated Organic Waste" stream.[11][15] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making correct disposal decisions when handling waste generated from processes involving 4-Bromo-2-methoxy-1-propoxybenzene.

DisposalWorkflow start Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_halogenated Is it a halogenated organic compound? is_liquid->is_halogenated Yes is_contaminated Is it contaminated solid waste (gloves, paper, silica)? is_liquid->is_contaminated No halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No is_contaminated->non_halogenated_waste No (e.g., aqueous) solid_waste Collect in 'Contaminated Solid Waste' Container is_contaminated->solid_waste Yes end_process Store in Satellite Accumulation Area and contact EHS for pickup halogenated_waste->end_process non_halogenated_waste->end_process solid_waste->end_process

Caption: Decision workflow for segregating chemical laboratory waste.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • IDR Environmental Services. (2020, August 27). 3 Tips To Improve Your Laboratory Waste Management. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES. [Link]

  • Chemical Safety Office. Chemical Waste Disposal Guidelines. [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • A. Samanta. INCOMPATIBILITIES. [Link]

  • University of Wisconsin-Madison EHS. Use of Ether. [Link]

  • Thermo Fisher Scientific. (2009, September 26). 4-bromoanisole - SAFETY DATA SHEET. [Link]

  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. [Link]

  • SciSpace. Wiley Guide to Chemical Incompatibilities. [Link]

  • University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Diethyl Ether. [Link]

  • Princeton University EHS. Appendix K - Incompatible Chemicals. [Link]

  • Justrite. How to Handle and Store Ethyl Ether. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-propoxybenzene. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • Code of Federal Regulations. Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. [Link]

  • Ventura County. Chemical Incompatibility Table and Storage Recommendations. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

Sources

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